Glycerophosphoric acid
Description
Overview of Glycerophosphoric Acid as a Phosphoric Ester of Glycerol (B35011)
This compound is an organic compound that is a phosphoric ester of glycerol. ontosight.aiontosight.ai Its chemical structure consists of a glycerol backbone where one of the primary or secondary hydroxyl groups is esterified with phosphoric acid. This structure imparts an amphipathic nature to molecules derived from it, with a polar phosphate (B84403) group and a nonpolar glycerol component, which is fundamental to its biological functions. psgcas.ac.in
This compound is a crucial intermediate in numerous metabolic pathways. lookchem.com It is centrally involved in both carbohydrate and lipid metabolism. guidechem.com The compound serves as a critical link between glycolysis and the synthesis of glycerolipids. wikipedia.orgnih.gov Furthermore, it participates in cellular signaling and is essential for the structural integrity of cell membranes. ontosight.aiguidechem.com
A primary role of this compound is as a precursor for the synthesis of glycerophospholipids, which are the main structural components of biological membranes. ontosight.aiwikipedia.org It is the starting material for the de novo synthesis of these lipids. wikipedia.org In this process, this compound is acylated to form phosphatidic acid, a key intermediate in the synthesis of various phospholipids (B1166683) and triacylglycerols. creative-proteomics.comaocs.org
In terms of energy production, this compound is involved in the glycerol-3-phosphate shuttle. This shuttle system transports reducing equivalents from NADH generated in the cytoplasm during glycolysis into the mitochondria for oxidative phosphorylation, contributing to ATP synthesis. wikipedia.org It also serves as a backbone for the synthesis of triglycerides, which are vital for energy storage in adipose tissues.
This compound exists as two primary isomers, the α- and β-forms, which differ in the position of the phosphate group on the glycerol backbone.
α-Glycerophosphoric acid : The phosphate group is attached to one of the primary alcohol groups (C1 or C3) of the glycerol molecule.
β-Glycerophosphoric acid : The phosphate group is esterified to the secondary alcohol group (C2) of the glycerol molecule.
The α-isomer is the more biologically prevalent and significant form. drugfuture.com The β-isomer, while present in hydrolysates of natural lecithins, is believed to arise from the migration of the phosphate group from the α-position. drugfuture.com
The α-form of this compound possesses a chiral center at the C2 position of the glycerol backbone, leading to the existence of two stereoisomers: D- and L-α-glycerophosphoric acid. The (DL)-isomer, also referred to as DL-α-glycerophosphoric acid, is a racemic mixture, meaning it contains equal amounts of the D and L enantiomers. ontosight.ai This mixture is often used in research as a substrate for enzymatic assays.
The naturally occurring and biologically active form of α-glycerophosphoric acid is the L-isomer, also designated as (S)-glycerol-3-phosphate or L-α-glycerophosphoric acid. ontosight.aidrugfuture.comontosight.ai This specific stereoisomer is the substrate for many enzymes involved in lipid metabolism and energy production. wikipedia.orgontosight.ai For instance, L-α-glycerophosphoric acid is synthesized from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.org It is the direct precursor for the synthesis of phosphatidic acid in eukaryotes and bacteria. wikipedia.org
Definition of α- and β-Isomers and their Biological Relevance
Historical Context of Glycerophosphate Research
The study of glycerophosphates dates back to the early investigations of lipids. Phosphatidic acids, which are diesters of this compound, were first discovered in cabbage leaves by Chibnall and Channon, although it was later understood that this was largely the result of enzymatic degradation. cdnsciencepub.com The synthesis of racemic α-phosphatidic acids was attempted by several early researchers. cdnsciencepub.com
Significant progress in the chemical synthesis of this compound derivatives was made by Baer and Fischer in the late 1930s and early 1940s, who developed methods for the preparation of the D- and L-α-forms. drugfuture.com Verkade and colleagues also made substantial contributions by synthesizing pure DL-α-phosphatidic acids. cdnsciencepub.com These foundational synthetic methodologies were crucial for enabling detailed studies of the biochemical pathways involving this compound. A 1958 review by Dawson highlighted the understanding at the time that the L-α-acid is the naturally occurring form. drugfuture.com
Data Tables
Table 1: Isomers of this compound
| Isomer | Position of Phosphate Group | Chirality | Biological Relevance |
|---|---|---|---|
| α-Glycerophosphoric acid | C1 or C3 | Yes (at C2) | Primary biologically active form. drugfuture.com |
Table 2: Stereoisomers of α-Glycerophosphoric Acid
| Stereoisomer | Description | Biological Activity |
|---|---|---|
| (DL)-α-Glycerophosphoric acid | Racemic mixture of D and L forms. ontosight.ai | Used in research, for example, as an enzyme substrate. |
| L-α-Glycerophosphoric acid ((S)-isomer) | The naturally occurring enantiomer. drugfuture.comontosight.ai | The primary biologically active form in lipid synthesis and energy metabolism. ontosight.aiontosight.ai |
Early Investigations and Contradictory Findings
The history of this compound begins in the mid-19th century with the work of French chemist Théophile Juste Pelouze. gutenberg.org Around 1844, Pelouze was the first to describe the synthesis of a natural neutral lipid, tributyrin, through the direct esterification of glycerol and butyric acid. gerli.com Shortly after, he extended this knowledge of ester formation to an ester of glycerol with phosphoric acid. gutenberg.orggutenberg.org This substance was later identified as a key component of a more complex substance, lecithin (B1663433), which was isolated from egg yolk by Nicolas Théodore Gobley. gutenberg.orggutenberg.org
When Gobley, and later Oscar Liebreich, treated lecithin with boiling water and acid, they found it broke down into three components: Pelouze's this compound, stearic acid, and a third, initially mysterious substance. gutenberg.orggutenberg.org This third component was eventually identified as choline. gutenberg.org Adolf Friedrich Strecker was instrumental in this identification and proposed a chemical structure for lecithin, combining this compound, a fatty acid, and choline; however, this initial formula was not entirely correct, illustrating the early challenges in understanding these molecules. gutenberg.org
Further confusion arose from experimental artifacts and inconsistent findings. For instance, early research on the ether-soluble substances in cabbage leaves suggested the presence of glyceridephosphoric acids, but it was later determined that this was an artifact resulting from the action of the enzyme phospholipase D during the extraction process. gerli.com Similarly, research into the properties of glycerophosphate salts yielded conflicting data. Investigations into the solubility of barium glycerophosphate, for example, did not align with the results of more recent studies at the time, leading to erroneous statements and inconsistencies in scientific publications. zenodo.org The reasons for these discrepancies were often attributed to the presence of impurities, such as citric acid, which could increase the apparent solubility of the salts. zenodo.org There were also contradictory findings regarding the effects of glycerophosphate in various biological and chemical systems, a challenge that sometimes arose from differing experimental conditions and the complex interplay of various metabolic pathways. dbc.wroc.plresearchgate.net
Development of Glycerophosphate Chemistry
The development of glycerophosphate chemistry moved from simple identification to a more nuanced understanding of its structure, synthesis, and properties. A significant step forward was the recognition and separation of its isomeric forms: α-glycerophosphoric acid and β-glycerophosphoric acid. nih.gov This distinction was crucial, as researchers in the early 20th century, such as James Jamieson Rae, worked to clarify which form was present in naturally occurring phosphatides. nih.govportlandpress.com
The synthesis of this compound and its salts also became a subject of systematic study. Chemists investigated the direct esterification of glycerol with phosphoric acid under various conditions of temperature, pressure, and reactant concentrations to optimize the yield. wisconsin.edu Early 20th-century research by G. Prunier, for example, detailed how reaction conditions influenced the relative amounts of mono-, di-, and triesters formed. zenodo.org
Table 1: Effect of Temperature and Pressure on the Esterification of Glycerol and Phosphoric Acid zenodo.org This table illustrates the findings of G. Prunier on the esterification of equal amounts of 60% phosphoric acid and glycerol (28° B.).
| Temperature (°C) | Pressure | Predominant Product | Details |
|---|---|---|---|
| Lower Temperatures | Higher Pressures | Monoester | Esterification is slower. |
| Higher Temperatures | Reduced Pressure | Diester | |
| Still Higher Temperatures | Reduced Pressure | Triester |
Later experiments continued to refine this process. One set of investigations focused on conducting the esterification under diminished pressure, which proved to be a promising method for increasing the yield of this compound. wisconsin.edu
Table 2: Results of this compound Synthesis under Diminished Pressure wisconsin.edu This table shows the results from two related experiments heating glycerol and phosphoric acid under vacuum.
| Experiment | Glycerin (g) | Phosphoric Acid (85%) (g) | Water Removed (g) | % Water Removed | Final Assay (% Acid) |
|---|---|---|---|---|---|
| 10 | 76.5 | 81.6 | 29.5 | 17.7 | 94.7 |
| 11 | 101.16 | 107.96 | 34.456 | 16.4 | 93.2 |
The study of hydrolysis—the breakdown of this compound—also advanced. It was found that the rate of hydrolysis was significantly affected by the pH of the solution and the presence of other substances. While strong acids tended to retard decomposition, weak acids like oxalic and citric acid, along with their salts, were found to accelerate the hydrolysis reaction. zenodo.org This growing body of knowledge on synthesis, isomers, and reactions formed the foundation of modern glycerophosphate chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl dihydrogen phosphate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUCVROLDVIAJX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O | |
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Molecular Formula |
C3H9O6P | |
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Related CAS |
126-95-4 (mono-calcium salt), 1555-56-2 (di-hydrochloride salt), 17603-42-8 (unspecified hydrochloride salt), 28917-82-0 (unspecified calcium salt), 927-20-8 (mono-magnesium salt) | |
| Record name | Alpha-glycerophosphoric acid | |
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DSSTOX Substance ID |
DTXSID6023105 | |
| Record name | alpha-Glycerophosphoric acid | |
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Molecular Weight |
172.07 g/mol | |
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Physical Description |
Absolute acid: Clear syrupy liquid; [Merck Index] | |
| Record name | Glycerophosphoric acid | |
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CAS No. |
57-03-4 | |
| Record name | DL-α-Glycerol phosphate | |
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| Record name | Alpha-glycerophosphoric acid | |
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| Record name | Glycerophosphoric acid | |
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| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate) | |
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| Record name | alpha-Glycerophosphoric acid | |
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| Record name | 2,3-hydroxy-1-propyl dihydrogen phosphate | |
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| Record name | GLYCERYL 1-PHOSPHATE | |
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Glycerophosphoric Acid in Core Metabolic Pathways
Lipid Metabolism and Phospholipid Biosynthesis
Glycerol-3-phosphate serves as the foundational backbone for the synthesis of all glycerophospholipids, which are the main components of cellular membranes. It is also a key precursor for the formation of triglycerides, the primary form of energy storage in animals.
Precursor Role in Phospholipid Synthesis
The de novo synthesis of major phospholipids (B1166683) is initiated from glycerol-3-phosphate. This pathway, often referred to as the Kennedy pathway, is a conserved process across most living organisms and is responsible for producing the bulk of cellular phospholipids.
The synthesis of phosphatidic acid is the committed step in glycerophospholipid and triacylglycerol biosynthesis, beginning with glycerol-3-phosphate. researchgate.net This process involves two sequential acylation steps, primarily occurring at the endoplasmic reticulum and the outer mitochondrial membrane. aocs.orglibretexts.org
The initial reaction is the acylation of the sn-1 position of glycerol-3-phosphate with a fatty acyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). aocs.orglibretexts.org This step is considered rate-limiting for the synthesis of phosphatidic acid and results in the formation of lysophosphatidic acid. aocs.orgportlandpress.com Subsequently, a second fatty acyl-CoA is added to the sn-2 position of lysophosphatidic acid by the enzyme acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), to yield phosphatidic acid. researchgate.netaocs.org
| Step | Enzyme | Substrate(s) | Product | Cellular Location |
|---|---|---|---|---|
| 1 | Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid | Endoplasmic Reticulum, Outer Mitochondrial Membrane |
| 2 | Acylglycerol-3-phosphate acyltransferase (AGPAT) | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid | Endoplasmic Reticulum |
Phosphatidic acid is a central intermediate that can be channeled into the synthesis of various phospholipids. The pathways for the synthesis of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (PS) diverge from phosphatidic acid.
For the synthesis of PC and PE, phosphatidic acid is first dephosphorylated by the enzyme phosphatidic acid phosphatase (PAP), also known as lipin, to produce diacylglycerol (DAG). aocs.orgnih.gov
Phosphatidylcholine (PC) Synthesis: The primary pathway for PC synthesis is the CDP-choline pathway, a part of the Kennedy pathway. skinident.worldwikipedia.org Choline is first phosphorylated to phosphocholine, which then reacts with cytidine (B196190) triphosphate (CTP) to form CDP-choline. nih.gov Finally, the enzyme cholinephosphotransferase transfers the phosphocholine headgroup from CDP-choline to DAG, forming PC. nih.govwikipedia.org An alternative pathway, predominant in the liver, involves the methylation of PE. wikipedia.org
Phosphatidylethanolamine (PE) Synthesis: Similar to PC synthesis, the main route for PE production is the CDP-ethanolamine pathway. wikipedia.orgnih.gov Ethanolamine is phosphorylated and then converted to CDP-ethanolamine. aocs.org The phosphoethanolamine group is then transferred to DAG to yield PE. wikipedia.org Another significant pathway for PE synthesis, particularly in the mitochondria, is the decarboxylation of PS. wikipedia.orgnih.gov
Phosphatidylserine (PS) Synthesis: In mammalian cells, PS is primarily synthesized through base-exchange reactions where the head group of pre-existing phospholipids, such as PC or PE, is exchanged for serine. rupress.orgnih.gov These reactions are catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). creative-proteomics.com In prokaryotes and yeast, PS is synthesized from CDP-diacylglycerol and serine. wikipedia.org
| Phospholipid | Key Intermediate from Phosphatidic Acid | Primary Synthetic Pathway | Key Enzymes |
|---|---|---|---|
| Phosphatidylcholine (PC) | Diacylglycerol (DAG) | CDP-choline pathway (Kennedy pathway) | Phosphatidic acid phosphatase, Cholinephosphotransferase |
| Phosphatidylethanolamine (PE) | Diacylglycerol (DAG) | CDP-ethanolamine pathway (Kennedy pathway) | Phosphatidic acid phosphatase, Ethanolaminephosphotransferase |
| Phosphatidylserine (PS) | Phosphatidylcholine or Phosphatidylethanolamine | Base-exchange reactions | Phosphatidylserine synthase 1 & 2 |
Glycerophosphoric acid, as glycerol-3-phosphate, is the entry point for the de novo synthesis of all glycerophospholipids. wikipedia.org The initial acylation steps to form phosphatidic acid are common to the synthesis of both phospholipids and triglycerides, placing this compound at a crucial metabolic branch point. nih.govthemedicalbiochemistrypage.org The subsequent modifications of phosphatidic acid, either through the formation of DAG or CDP-diacylglycerol, determine the final class of glycerophospholipid produced. nih.gov This intricate network of pathways underscores the central role of this compound in maintaining the diverse phospholipid composition of cellular membranes. nih.gov
Involvement in Triglyceride Synthesis and Storage
Triglycerides, the major form of energy storage, are synthesized via the glycerol-3-phosphate pathway, also known as the Kennedy pathway. themedicalbiochemistrypage.orgnih.gov This pathway shares its initial steps with phospholipid biosynthesis. Glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. libretexts.orgthemedicalbiochemistrypage.org Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase to yield diacylglycerol (DAG). themedicalbiochemistrypage.org In the final step of triglyceride synthesis, a third fatty acyl-CoA is esterified to the free hydroxyl group of DAG by the enzyme diacylglycerol acyltransferase (DGAT), forming a triglyceride. libretexts.org These newly synthesized triglycerides are then stored in lipid droplets within cells, primarily adipocytes. nih.gov
Regulation of Substrate Partitioning in the Glycerol-3-Phosphate Pathway
The partitioning of substrates in the glycerol-3-phosphate pathway, which determines whether fatty acids are directed towards phospholipid synthesis for membrane biogenesis or triglyceride synthesis for storage, is a tightly regulated process. nih.gov This regulation is influenced by several factors, including the expression and localization of different enzyme isoforms, as well as dietary and hormonal signals. nih.gov
The fate of phosphatidic acid is a key regulatory node. It can either be dephosphorylated to DAG, leading to the synthesis of triglycerides, phosphatidylcholine, and phosphatidylethanolamine, or it can be converted to CDP-diacylglycerol for the synthesis of other phospholipids like phosphatidylinositol and cardiolipin (B10847521). nih.gov The activity of phosphatidic acid phosphatase (lipin) is a critical determinant in this partitioning. aocs.org The channeling of substrates is also influenced by the specific isoforms of the acyltransferases (GPAT and AGPAT) present in different tissues and their substrate specificities. nih.gov Hormonal signals can also modulate the activity of these enzymes, thereby directing the flow of substrates towards either storage or membrane synthesis depending on the metabolic needs of the cell.
Energy Metabolism and Glycolysis
This compound, primarily in the form of glycerol-3-phosphate, is a key player in the intricate network of reactions that constitute energy metabolism. It serves as a crucial link between carbohydrate and lipid metabolism and is integral to the process of glycolysis.
Glycerol-3-phosphate contributes to the cellular production of Adenosine (B11128) Triphosphate (ATP) through a mechanism known as the glycerol-3-phosphate shuttle. This shuttle is particularly important for the reoxidation of cytosolic NADH, which is produced during glycolysis. mdpi.com The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transport its reducing equivalents into the mitochondria for oxidative phosphorylation. youtube.com
The glycerol-3-phosphate shuttle involves two different glycerol-3-phosphate dehydrogenase enzymes: a cytosolic version and a mitochondrial version located on the outer surface of the inner mitochondrial membrane. wikipedia.org
Step 1: Cytosolic Reaction: Cytosolic glycerol-3-phosphate dehydrogenase reduces dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, to glycerol-3-phosphate, oxidizing NADH to NAD+. wikipedia.org
Step 2: Mitochondrial Reaction: Glycerol-3-phosphate then diffuses to the inner mitochondrial membrane, where the mitochondrial glycerol-3-phosphate dehydrogenase oxidizes it back to DHAP. This reaction transfers electrons to an FAD cofactor, forming FADH2.
Step 3: Electron Transport Chain: FADH2 subsequently donates its electrons to the electron transport chain, leading to the production of ATP.
While this shuttle is less efficient in terms of ATP yield compared to the malate-aspartate shuttle (producing approximately 1.5 ATP per NADH molecule as opposed to 2.5), it allows for the rapid regeneration of cytosolic NAD+, which is essential for maintaining a high rate of glycolysis. youtube.com
A study on intact mitochondria from pancreatic B-cells demonstrated that L-glycerol 3-phosphate can induce ATP production. The study found that calcium ions stimulate this process by significantly lowering the Michaelis constant (Km) for glycerol (B35011) 3-phosphate, thereby increasing the efficiency of ATP production at lower substrate concentrations. nih.gov
Table 1: Effect of Calcium on Glycerol 3-Phosphate (GP)-Induced ATP Production in Pancreatic B-Cell Mitochondria
| Parameter | Value |
| Km for GP without Ca2+ | Not specified |
| Km for GP with Ca2+ | ~3 mM nih.gov |
| Maximal ATP production with Ca2+ (200 nM) | Achieved at 10 mM GP nih.gov |
| K0.5Ca2+ at 1 mM GP | ~80 nM nih.gov |
| K0.5Ca2+ at 10 mM GP | ~10 nM nih.gov |
Glycerol-3-phosphate is a direct intermediate in the glycolytic pathway. biodeep.cn It is synthesized from dihydroxyacetone phosphate (DHAP), one of the two three-carbon molecules produced from the cleavage of fructose-1,6-bisphosphate. wikipedia.orgwikipedia.org The enzyme responsible for this conversion is glycerol-3-phosphate dehydrogenase. wikipedia.org
The formation of glycerol-3-phosphate from DHAP is a reversible reaction, allowing it to be channeled back into the glycolytic pathway to continue towards pyruvate (B1213749) production and subsequent energy generation. This places this compound at a crossroads, connecting the breakdown of glucose with the synthesis of glycerolipids, for which glycerol-3-phosphate is a primary backbone. wikipedia.org
The glucose-alanine cycle, also known as the Cahill cycle, is a metabolic pathway in which muscle and other peripheral tissues export nitrogen and carbon to the liver in the form of alanine. wikipedia.org In the liver, alanine is converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose. tuscany-diet.net This newly synthesized glucose is released into the bloodstream and can be taken up by the muscles, thus completing the cycle. tuscany-diet.net
The interplay between this compound and the glucose-alanine cycle lies in their shared connection to glycolysis and gluconeogenesis. Pyruvate, the end product of glycolysis and a key component of the glucose-alanine cycle, can be derived from the metabolism of glycerol-3-phosphate. Conversely, during periods of fasting or prolonged exercise, when the glucose-alanine cycle is active, the intermediates of gluconeogenesis in the liver can be diverted towards the synthesis of glycerol-3-phosphate for lipid synthesis.
Studies have shown that the glucose-alanine cycle may play a role in regulating hepatic mitochondrial oxidation. wikipedia.org Glycerol can be a substrate for gluconeogenesis, and its metabolism is linked to the redox state (NADH/NAD+ ratio) of both the cytosol and mitochondria, which also influences the activity of the glucose-alanine cycle. nih.gov The synthesis of glucose from substrates like alanine and glycerol is crucial for maintaining blood glucose levels. nih.gov
Bone Metabolism and Mineralization
This compound, particularly in the form of beta-glycerophosphate (β-GP), is extensively utilized in in vitro studies to promote and study the processes of bone metabolism and mineralization. nih.govresearchgate.net
Bone mineralization is the process by which inorganic mineral crystals are deposited in the organic matrix of bone, primarily composed of collagen, leading to the formation of a rigid and strong skeletal structure. researchgate.net This process is tightly regulated by the local concentrations of calcium and phosphate ions. nih.gov
In cell culture systems, β-glycerophosphate is a widely used supplement in osteogenic media to induce the differentiation of osteoblasts and promote the mineralization of the extracellular matrix. researchgate.netnih.gov The addition of β-glycerophosphate to cultures of osteoblast-like cells has been shown to lead to the formation of a mineralized matrix. nih.gov However, research indicates that β-glycerophosphate does not directly modulate the major biosynthetic activities of bone cells, such as protein or phospholipid synthesis, nor does it affect the rate of anaerobic glycolysis. nih.gov Instead, its primary role is to serve as a source of inorganic phosphate. nih.gov
The critical function of β-glycerophosphate in matrix mineralization studies is to act as a readily available source of inorganic phosphate (Pi). nih.gov Osteoblasts and other mineralizing cells express high levels of the enzyme alkaline phosphatase (ALP) on their surface. nih.govnih.gov ALP hydrolyzes β-glycerophosphate, releasing phosphate ions into the local microenvironment. nih.gov
This localized increase in the concentration of inorganic phosphate, in the presence of adequate calcium levels, drives the precipitation of calcium phosphate crystals, which subsequently mature into hydroxyapatite, the primary mineral component of bone. nih.gov
Studies using MC3T3-E1 osteoblast-like cells have investigated the influence of β-glycerophosphate concentration and treatment duration on the pattern of mineralization.
Table 2: Effect of Beta-Glycerophosphate (β-GP) Concentration on Mineralization in MC3T3-E1 Cell Cultures
| β-GP Concentration | Observation | Source |
| 10 mmol | Mineralization initiated after approximately 24 hours. | nih.gov |
| 5 mmol | First signs of mineralization detected after 14 days of continuous treatment. | nih.gov |
| < 5 mmol | No mineralization observed with continuous treatment. | nih.gov |
| 2 mmol (after initial 10 mmol pulse) | Mineralization continued to increase. | nih.gov |
These findings underscore the essential role of a sufficient local concentration of inorganic phosphate, provided by the enzymatic hydrolysis of a phosphate donor like β-glycerophosphate, for the initiation and progression of matrix mineralization in vitro. nih.gov
Influence on Calcification in Vascular Smooth Muscle Cells
This compound, particularly in the form of β-glycerophosphate, is a key agent used in laboratory settings to induce and study the mechanisms of vascular calcification. nih.govahajournals.org Vascular calcification involves the deposition of calcium phosphate crystals in blood vessel walls, leading to arterial stiffness. The process is actively regulated and shares similarities with bone formation.
Studies on bovine and human vascular smooth muscle cells (VSMCs) demonstrate that adding β-glycerophosphate to the culture medium accelerates calcification. nih.govmdpi.com This process is dependent on the activity of alkaline phosphatase (ALP), an enzyme that is highly expressed in VSMCs. nih.govahajournals.org ALP hydrolyzes β-glycerophosphate, increasing the local concentration of inorganic phosphate. This elevated phosphate level, along with calcium, creates conditions favorable for the formation and deposition of hydroxyapatite crystals, the primary mineral component of bone and vascular calcifications. nih.gov
The influence of β-glycerophosphate on VSMC calcification is multifaceted, affecting cellular phenotype and bioenergetics:
Phenotypic Transition: Exposure to β-glycerophosphate induces VSMCs to undergo a phenotypic switch from a contractile state to an osteo-/chondrogenic (bone-forming) state. mdpi.com This transformation is characterized by a decrease in the expression of smooth muscle cell markers, such as α-smooth muscle actin (α-SMA), and an increase in markers associated with bone formation. spandidos-publications.com
Mitochondrial Function: β-glycerophosphate alters the energy metabolism of VSMCs. It has been shown to increase basal respiration and mitochondrial ATP production while decreasing spare respiratory capacity. researchgate.net These changes in mitochondrial function and cellular bioenergetics may contribute to the oxidative stress and phenotypic changes that precede calcification. researchgate.net
Gene Expression: The compound upregulates the expression of osteogenic genes. For instance, the expression of osteopontin mRNA is significantly increased in VSMCs undergoing calcification induced by β-glycerophosphate. nih.govahajournals.org
Research has identified β-glycerophosphate as the most critical factor for inducing this calcification process in vitro, a finding confirmed by von Kossa staining and the measurement of calcium-45 accumulation. nih.govahajournals.org The process can be inhibited by levamisole, a specific inhibitor of alkaline phosphatase, underscoring the essential role of this enzyme in the calcification mechanism initiated by β-glycerophosphate. nih.govahajournals.org
| Finding | Observation | Primary Mechanism | Key Markers Affected |
|---|---|---|---|
| Induction of Calcification | Accelerates diffuse calcification in cultured VSMCs. | Serves as a phosphate source for hydroxyapatite crystal formation. nih.gov | Increased calcium deposition (von Kossa staining, 45Ca accumulation). nih.govahajournals.org |
| Enzymatic Dependence | Process is dependent on Alkaline Phosphatase (ALP) activity. | ALP hydrolyzes β-glycerophosphate, increasing local inorganic phosphate. nih.gov | High levels of ALP expression and activity. nih.govmdpi.com |
| Phenotypic Switch | Causes VSMCs to transition to an osteogenic phenotype. | Downregulation of contractile proteins and upregulation of osteogenic transcription factors. | Decreased α-SMA; Increased RUNX2 and Osteopontin. mdpi.comspandidos-publications.com |
| Mitochondrial Alterations | Modifies cellular bioenergetics, promoting a more oxidative state. | Increases basal respiration and mitochondrial ATP production. researchgate.net | Decreased spare respiratory capacity and coupling efficiency. researchgate.net |
Interaction with Osteogenic Signaling Pathways
This compound is a fundamental component of osteogenic media used to differentiate stem cells into osteoblasts, primarily by serving as a source of organic phosphate for extracellular matrix mineralization. researchgate.net Its role extends beyond being a simple phosphate donor; it actively influences key signaling pathways that govern bone formation.
One of the central transcription factors in osteogenesis is Runt-related transcription factor 2 (Runx2). Runx2 is essential for osteoblast differentiation and the expression of major bone matrix genes. nih.gov Studies have shown that β-glycerophosphate treatment leads to the upregulation of Runx2. spandidos-publications.com This, in turn, stimulates the expression of other osteogenic markers such as osteocalcin, bone sialoprotein (BSP), and alkaline phosphatase. mdpi.comresearchgate.net
The interaction of β-glycerophosphate with osteogenic signaling involves several interconnected pathways:
MAPK/ERK Pathway: β-Glycerophosphate has been shown to influence the mitogen-activated protein kinase (MAPK) pathway. Specifically, it can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2). researchgate.netnih.gov Activated (phosphorylated) ERK1/2 translocates to the nucleus, where it can phosphorylate and activate Runx2, thereby enhancing the transcription of osteoblast-specific genes. researchgate.net
AMPK/mTOR Pathway: In the context of vascular calcification, which involves an osteogenic-like transformation of VSMCs, β-glycerophosphate's effects can be modulated by pathways like the AMPK/mTOR pathway. For example, the drug metformin has been found to alleviate β-glycerophosphate-induced calcification by activating AMPK/mTOR signaling-dependent autophagy, which in turn reduces the expression of Runx2. spandidos-publications.com This highlights the intricate network of signals that respond to the metabolic stress induced by high phosphate levels.
The effect of β-glycerophosphate can vary depending on the cell type and its differentiation stage. For instance, in Saos-2 osteosarcoma cells, β-glycerophosphate has an anti-proliferative effect and upregulates late osteoblastic markers, suggesting it may influence the later stages of osteogenic differentiation. mdpi.com
| Signaling Pathway / Process | Effect of β-Glycerophosphate | Key Mediators/Markers | Outcome |
|---|---|---|---|
| Runx2 Activation | Upregulates the expression and activity of Runx2. spandidos-publications.comnih.gov | Runx2, Osterix | Promotes osteoblast differentiation. |
| MAPK/ERK Pathway | Induces phosphorylation of ERK1/2. researchgate.net | P-ERK1/2 | Phosphorylation and nuclear translocation of Runx2, activating gene transcription. researchgate.net |
| Gene Expression | Increases transcription of osteoblast-specific genes. mdpi.com | Alkaline Phosphatase (ALP), Osteocalcin (OCN), Bone Sialoprotein (BSP) | Formation and mineralization of the extracellular matrix. |
| Modulation by other pathways | Effects can be reversed by activation of AMPK/mTOR pathway. spandidos-publications.com | AMPK, mTOR, LC3II/I | Inhibition of osteogenic transition in VSMCs. spandidos-publications.com |
Glycerophosphoric Acid in Cellular Function and Signaling
Cell Signaling Pathways
The derivatives of glycerophosphoric acid are pivotal in orchestrating the communication networks within and between cells. They act as precursors to potent second messengers and can directly modulate the activity of key enzymes involved in signal transduction.
Glycerophospholipids, which consist of a glycerol-3-phosphate backbone, two fatty acid chains, and a polar head group, are fundamental to cell signaling. wikipedia.orgpearson.com Specific glycerophospholipids embedded in the cell membrane, such as phosphatidylinositol, serve as reservoirs for second messengers. creative-proteomics.comlaboratorynotes.com Upon receiving an external signal, enzymes like phospholipase C are activated and cleave these phospholipids (B1166683). aatbio.comnih.gov
This cleavage generates two crucial signaling molecules: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). creative-proteomics.comaatbio.com IP3 diffuses into the cytoplasm and triggers the release of calcium ions from intracellular stores, leading to a rapid increase in cytosolic calcium that activates various cellular processes. aatbio.com Simultaneously, DAG remains in the membrane and activates protein kinase C, a key enzyme that phosphorylates numerous target proteins, thereby modulating activities such as cell proliferation and differentiation. aatbio.com Furthermore, the enzymatic breakdown of membrane glycerophospholipids can release arachidonic acid, a precursor to eicosanoids like prostaglandins (B1171923) and leukotrienes, which are potent signaling molecules, particularly in inflammatory responses. wikipedia.orglaboratorynotes.com
The metabolic pathways involving this compound are intrinsically linked to the regulation of inflammation and immunity. The composition of glycerophospholipids within cellular membranes can influence immune cell interactions and signaling pathways. nih.gov For instance, the absence of the enzyme glycerol-3-phosphate acyltransferase 1 (GPAT1), which is involved in glycerolipid synthesis, leads to an increase in arachidonic acid in membrane phospholipids and alters the immune response to viral infections. nih.gov
Moreover, the glycerol (B35011) phosphate (B84403) shuttle, a metabolic pathway that involves glycerol-3-phosphate, plays a critical role in modulating the inflammatory responses of macrophages. The enzyme mitochondrial glycerol 3-phosphate dehydrogenase (GPD2) regulates glucose oxidation in macrophages when activated by bacterial lipopolysaccharide (LPS). up.edu.mxnih.govscinapse.io This process fuels the production of acetyl-CoA, which is necessary for histone acetylation and the subsequent induction of genes encoding inflammatory mediators. nih.gov Thus, by linking cellular metabolism to gene expression, the derivatives of this compound help to balance the beneficial and detrimental effects of inflammation. nih.gov
A salt of this compound, β-glycerophosphate, functions as a reversible inhibitor of serine/threonine phosphatases. creative-proteomics.com Protein phosphorylation and dephosphorylation are fundamental "on/off" switches for a vast number of cellular processes, including signal transduction, cell cycle progression, and apoptosis. sigmaaldrich.com While protein kinases add phosphate groups to serine and threonine residues, protein phosphatases remove them. thermofisher.com By inhibiting serine/threonine phosphatases, β-glycerophosphate ensures that the phosphorylated state of target proteins is maintained. cellsignal.com This is a critical tool in molecular biology research, used in cell lysis buffers to preserve the phosphorylation status of proteins for analysis. cellsignal.com
The inhibition of serine/threonine phosphatases by β-glycerophosphate is a direct mechanism for modulating cellular processes. creative-proteomics.com By preventing dephosphorylation, it prolongs the signals transmitted by kinase cascades, thereby influencing gene expression, cell division, and metabolism. sigmaaldrich.com Enzyme inhibitors, in general, are molecules that bind to enzymes and block their activity. wikipedia.org This inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to a different site to alter the enzyme's function. youtube.com The action of β-glycerophosphate as a phosphatase inhibitor allows for the artificial control of phosphorylation-dependent signaling pathways, providing a method to study their roles in cellular function. cellsignal.comstudymind.co.uk
Membrane Integrity and Transport
The primary structural role of this compound derivatives is in the formation of cellular membranes, which are essential for maintaining cellular integrity and regulating the passage of molecules.
Glycerophospholipids are the most abundant lipids in most cellular membranes. nih.gov Their structure, derived from this compound, is amphipathic, meaning they have a hydrophilic (water-loving) phosphate head group and two hydrophobic (water-fearing) fatty acid tails. wikipedia.orglaboratorynotes.com This dual nature drives them to spontaneously assemble into a lipid bilayer in aqueous environments, with the hydrophobic tails facing inward and the hydrophilic heads facing outward. wikipedia.org This bilayer forms the fundamental structure of the cell membrane, creating a semi-permeable barrier that separates the cell's interior from the external environment. pearson.comcreative-proteomics.com The specific composition of different glycerophospholipids and their fatty acid chains influences critical membrane properties such as fluidity, thickness, and curvature, which in turn affect the function of membrane-bound proteins and transport across the membrane. nih.govcreative-proteomics.com
Impact on Membrane Structure and Integrity
This compound is a fundamental precursor in the synthesis of glycerophospholipids, which are the primary building blocks of most biological membranes. wikipedia.orgyoutube.com The structure of these membranes is crucial for cellular function, and glycerophospholipids play a vital role in maintaining their integrity and fluidity. nih.govmicrobiozindia.com The amphipathic nature of glycerophospholipids, possessing both a hydrophilic (water-attracting) phosphate head group and a hydrophobic (water-repelling) tail of fatty acid chains, drives the formation of the characteristic lipid bilayer structure of cellular membranes. youtube.com
The composition of fatty acid chains attached to the glycerol backbone significantly influences the physical properties of the membrane. Saturated fatty acids lead to more rigid and tightly packed membranes, while the presence of unsaturated fatty acids introduces "kinks" in the chains, resulting in a more fluid and loosely packed membrane. nih.govcreative-proteomics.com This dynamic nature is essential for various cellular processes, including the function of membrane-bound proteins and cell signaling. wikipedia.org Glycerophospholipids are not uniformly distributed, with different compositions found in various cell types, and even between the inner and outer leaflets of a single membrane, highlighting their specialized roles in cellular function. nih.govnih.gov
Alterations in Molecule Transport Across Cell Membranes
The transport of molecules across the cell membrane is a tightly regulated process, and this compound and its derivatives are integral to this function. The glycerol-3-phosphate transporter (GlpT) is a key protein in many organisms, responsible for the uptake of glycerol-3-phosphate from the extracellular environment into the cytoplasm. nih.gov This transport is often coupled with the export of inorganic phosphate, maintaining a crucial balance of these molecules within the cell. nih.gov
The structure of GlpT reveals a central translocation pore that facilitates the movement of its substrates. nih.gov The binding of glycerol-3-phosphate induces a conformational change in the transporter, suggesting a "rocker-switch" mechanism of action where the protein alternates between outward-facing and inward-facing conformations to move the substrate across the membrane. nih.gov This process is vital for cells that utilize glycerol-3-phosphate as a carbon and energy source.
Enzymatic Reactions and Phosphate Transfer
This compound and its phosphorylated form, glycerol-3-phosphate, are central molecules in a multitude of enzymatic reactions, particularly those involving the transfer of phosphate groups. These reactions are fundamental to energy metabolism and the biosynthesis of essential cellular components.
Support for Various Enzymatic Reactions
Glycerol-3-phosphate is a key intermediate that links carbohydrate and lipid metabolism. wikipedia.org It participates in both glycerolipid and glycerophospholipid metabolism, serving as the backbone for the synthesis of triglycerides and phospholipids. wikipedia.org The enzymes involved in these pathways utilize glycerol-3-phosphate as a substrate to build more complex lipid molecules. Moreover, the reversible conversion of dihydroxyacetone phosphate to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase is a critical step in glycolysis and gluconeogenesis, highlighting its central role in cellular energy production. wikipedia.org
Phosphate Group Donation in Biochemical Reactions
While this compound itself is not a direct phosphate donor in the same way as ATP, its phosphorylation to glycerol-3-phosphate is a critical step that primes it for further reactions. The enzyme glycerol kinase catalyzes the transfer of a phosphate group from ATP to glycerol, forming glycerol-3-phosphate. wikipedia.orgsemanticscholar.org This reaction is a key entry point for glycerol into metabolic pathways. The phosphate group on glycerol-3-phosphate is then incorporated into the backbone of phospholipids during their synthesis. In a broader sense, the metabolic pathways involving this compound are intrinsically linked to the cellular economy of phosphate transfer, with ATP being the primary donor. ucsd.edu
Catalysis by Glycerol Kinase and Glycerol-3-Phosphate Dehydrogenase
Two key enzymes are central to the metabolism of this compound:
Glycerol Kinase (GK): This enzyme catalyzes the phosphorylation of glycerol to form sn-glycerol 3-phosphate, utilizing ATP as the phosphate donor. wikipedia.orgresearchgate.net This is the first and rate-limiting step in glycerol utilization in many organisms. taylorandfrancis.comnih.gov The activity of glycerol kinase is crucial for trapping glycerol within the cell for subsequent metabolic processes. nih.gov
Glycerol-3-Phosphate Dehydrogenase (GPDH): This enzyme catalyzes the reversible oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), using NAD+ as an electron acceptor. wikipedia.orgacs.org This reaction is a critical link between lipid and carbohydrate metabolism, as DHAP is an intermediate in glycolysis. wikipedia.orgwikipedia.org There are both cytosolic and mitochondrial forms of this enzyme, which together form the glycerol-3-phosphate shuttle, a mechanism for transporting reducing equivalents from the cytosol into the mitochondria for ATP production. wikipedia.orgsmpdb.ca
| Enzyme | Substrates | Products | Cofactor | Cellular Location | Function |
| Glycerol Kinase (GK) | Glycerol, ATP | sn-Glycerol 3-phosphate, ADP | Mg2+ | Cytosol | Phosphorylation of glycerol |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) | sn-Glycerol 3-phosphate, NAD+ | Dihydroxyacetone phosphate, NADH, H+ | NAD+ | Cytosol, Mitochondria | Links lipid and carbohydrate metabolism |
Inhibition of Glycerol 3-Phosphate Acyltransferase (GPAT)
Glycerol-3-phosphate acyltransferase (GPAT) is a crucial enzyme that catalyzes the first committed step in the synthesis of triglycerides and phospholipids. wikipedia.orgnih.gov It facilitates the transfer of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid. nih.govaocs.org The activity of GPAT is a key regulatory point in lipid synthesis.
The inhibition of GPAT has been a subject of research for its potential therapeutic applications in metabolic disorders. Small molecule inhibitors, such as FSG67, have been developed to target this enzyme. nih.govnih.gov These inhibitors are designed to mimic the substrates of GPAT, thereby blocking its active site and reducing the production of glycerolipids. researchgate.net Research has shown that pharmacological inhibition of GPAT can lead to decreased food intake, reduced adiposity, and increased insulin (B600854) sensitivity in animal models of diet-induced obesity. nih.govnih.gov
| Inhibitor | Target Enzyme | Mechanism of Action | Potential Therapeutic Application |
| FSG67 | Glycerol 3-Phosphate Acyltransferase (GPAT) | Competitive inhibition, mimicking the structure of GPAT substrates. researchgate.net | Obesity and related metabolic disorders. nih.govnih.gov |
Glycerophosphoric Acid in Disease Mechanisms
Metabolic Disorders
In the realm of metabolic diseases, glycerophosphoric acid (primarily as glycerol-3-phosphate) is a central molecule at the intersection of glycolysis, lipogenesis, and glycerophospholipid synthesis. Dysregulation of its metabolism is closely linked to the development and progression of conditions like diabetes, obesity, and non-alcoholic fatty liver disease.
This compound is a critical substrate for the synthesis of triacylglycerols, the main form of stored fat. In conditions of excess glucose, such as those seen in pre-diabetes and obesity, the glycolytic pathway produces an abundance of dihydroxyacetone phosphate (B84403), which is readily converted to glycerol-3-phosphate. This surplus of glycerol-3-phosphate provides the backbone for the esterification of fatty acids, promoting fat accumulation in adipose tissue and other organs.
Research has identified an enzyme, glycerol (B35011) 3-phosphate phosphatase (G3PP), that can break down excess glycerol-3-phosphate into glycerol, which is then transported out of the cell. newatlas.com This mechanism is believed to protect insulin-producing beta cells and other tissues from the toxic effects of high glucose levels. newatlas.com Consequently, G3PP is being explored as a potential therapeutic target for obesity and type 2 diabetes. newatlas.com The autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway has also been positively associated with impaired glucose homeostasis and insulin (B600854) resistance. mdpi.com Furthermore, studies have shown that remodeling the fatty acid composition of membrane glycerophospholipids in skeletal muscle can significantly affect insulin signaling and glucose tolerance, highlighting the intricate link between glycerophospholipid metabolism and systemic insulin sensitivity in obesity. nih.gov
Table 1: Research Findings on this compound in Diabetes and Obesity
| Finding | Implication | Relevant Compound(s) |
|---|---|---|
| Excess glycerol-3-phosphate from high glucose levels drives fat synthesis. newatlas.comresearchgate.net | Contributes to fat accumulation in obesity and exacerbates insulin resistance. | Glycerol-3-phosphate |
| The enzyme G3PP breaks down excess glycerol-3-phosphate. newatlas.com | Protects cells from glucose toxicity; potential therapeutic target. newatlas.com | Glycerol-3-phosphate, Glycerol |
| Remodeling of glycerophospholipids in muscle affects insulin signaling. nih.gov | Links membrane lipid composition directly to systemic glucose intolerance. | Glycerophospholipids |
The liver is a central hub for lipid metabolism, and the availability of this compound is a rate-limiting factor for the synthesis of triacylglycerols. In metabolic disturbances, particularly non-alcoholic fatty liver disease (NAFLD), the regulation of hepatic triacylglycerol synthesis is severely impaired. Studies have shown that the content of glycerol-3-phosphate in liver cells directly influences the rate of triacylglycerol synthesis. nih.gov
An enzyme crucial to this process is glycerol-3-phosphate acyltransferase (GPAT). This enzyme catalyzes the initial step in the synthesis of glycerolipids. In various models of NAFLD, hepatic expression of GPAT1 is significantly elevated, and its levels correlate directly with the severity of the liver disease, from simple steatosis to fibrosis. researcher.life This suggests that GPAT1 is a key, model-agnostic node in the progression of NAFLD. researcher.life
The accumulation of fat in the liver, or steatosis, is the hallmark of NAFLD. This process is heavily dependent on the supply of both fatty acids and glycerol-3-phosphate for the formation of triacylglycerols. mdpi.com In states of overnutrition and insulin resistance, the liver experiences an increased influx of fatty acids from adipose tissue and ramps up its own fatty acid synthesis. mdpi.com
Simultaneously, elevated glucose levels drive the production of glycerol-3-phosphate. The combination of these factors leads to an overproduction of triacylglycerols, which are then stored in lipid droplets within hepatocytes, leading to fatty liver. nih.gov Research in individuals with fatty liver has demonstrated alterations in glycerol metabolism, including enhanced channeling of glycerol through the tricarboxylic acid (TCA) cycle and delayed gluconeogenesis from glycerol, indicating a state of metabolic inflexibility. nih.gov The increased expression of GPAT1 in fatty liver further underscores the central role of the glycerol-3-phosphate pathway in the pathogenesis of hepatic steatosis. researcher.life
Table 2: Role of this compound Pathway in Liver Conditions
| Factor | Role in Liver Metabolism | Association with Fatty Liver |
|---|---|---|
| Glycerol-3-Phosphate | A key substrate for triacylglycerol (fat) synthesis in the liver. nih.gov | Its availability can be a rate-limiting step for fat accumulation. nih.gov |
| Glycerol-3-phosphate acyltransferase (GPAT1) | Catalyzes the first committed step in glycerolipid synthesis. | Expression is elevated in NAFLD and correlates with disease severity. researcher.life |
Neurodegenerative Diseases
Emerging evidence suggests that disturbances in lipid metabolism, including alterations in this compound levels, are a feature of neurodegenerative diseases such as Parkinson's disease. These changes may reflect underlying issues with membrane integrity, cellular signaling, and energy metabolism.
Metabolomic studies using animal models of Parkinson's disease have identified significant alterations in the metabolic profile of affected tissues. In the 6-hydroxydopamine (6-OHDA) rat model, which mimics key aspects of Parkinson's pathology, levels of beta-glycerophosphoric acid (also known as glycerol-2-phosphate) were found to be significantly increased in cardiac tissue. nih.gov This compound was one of several key metabolites that could effectively distinguish the parkinsonian rats from control animals. nih.gov
Glycerol phosphates are fundamental components of cell membrane phospholipids (B1166683). nih.gov An increase in their concentration, as observed in the 6-OHDA model, points to a potential disturbance in the balance and turnover of phospholipids. nih.gov Such a disturbance can have cascading effects, compromising the structural integrity of cell membranes and interfering with essential cellular processes that rely on optimal membrane function, such as molecular transport and signal transduction. nih.gov
While Parkinson's disease is primarily known for its motor symptoms stemming from neurodegeneration in the brain, it is also associated with a wide range of non-motor symptoms, including significant stress on the cardiac system. nih.gov The metabolic changes observed in the hearts of parkinsonian models provide insight into the underlying pathophysiology of these cardiac complications.
The elevated level of beta-glycerophosphoric acid in the cardiac tissue of 6-OHDA rats suggests a direct impact on cardiac cell membranes and lipid metabolism. nih.gov This alteration in glycerophospholipid precursors can affect the composition of critical phospholipids like phosphatidylethanolamine (B1630911) and phosphatidylcholine. nih.gov An untargeted metabolomics approach revealed that pathways involved in the biosynthesis of these phospholipids were among the most significantly altered in the hearts of parkinsonian rats. nih.gov These findings indicate that in Parkinson's disease, both lipid and energy metabolism are particularly affected in the heart, which could contribute to the cardiac dysfunction sometimes observed in patients. nih.gov
Table 3: this compound in a Parkinson's Disease Model
| Observation | Location | Model | Potential Consequence |
|---|---|---|---|
| Significantly increased levels of beta-glycerophosphoric acid. nih.gov | Cardiac Tissue | 6-OHDA Rat Model | Disturbance in phospholipid balance, impacting cell membrane integrity and function. nih.gov |
Potential to Disrupt Membrane Integrity and Cell Signaling
This compound is a fundamental precursor for the synthesis of phospholipids, the primary constituents of all cell membranes. The integrity and fluidity of these membranes are critical for cellular function and signaling. While this compound itself is integral to building membranes, derivatives of its core glycerol structure have been shown to possess the ability to disrupt membrane dynamics and interfere with crucial cell signaling pathways.
Research into compounds such as Glycerol Monolaurate (GML), a monoglyceride derived from glycerol, demonstrates this potential. Studies have found that GML can potently alter the order and disorder dynamics within the plasma membrane of human T cells. This disruption results in the reduced formation of essential signaling microclusters involving proteins like LAT, PLC-γ, and AKT. By altering these lipid dynamics, GML can lead to defective signaling and function in these immune cells. Specifically, this interference has been shown to abrogate calcium influx and inhibit the production of several key cytokines, highlighting how molecules structurally related to this compound can significantly modulate cellular communication and function by physically altering the membrane environment.
Bone Diseases
The metabolism of this compound is critically linked to skeletal health, primarily through its role as a phosphate donor in bone mineralization. Its involvement is fundamental to the processes of skeletal development and remodeling, and dysregulation can be relevant to bone diseases.
Osteoporosis is a condition characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. This compound, typically administered as beta-glycerophosphate (β-GP) in laboratory settings, is essential for the mineralization of the bone matrix produced by osteoblasts. nih.govpatsnap.comnih.gov However, the process of bone remodeling is complex, involving both bone formation and resorption.
Interestingly, research indicates that beta-glycerophosphate, in conjunction with ascorbic acid, can also influence the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov Studies have shown that this combination accelerates the formation of osteoclasts induced by the signaling molecule RANKL. nih.gov This effect appears to influence the later stages of osteoclast differentiation by increasing the induction of key transcription factors c-Fos and NFATc1. nih.gov This dual role—promoting mineralization by osteoblasts while also potentially enhancing the formation of osteoclasts—suggests that the local concentration and availability of glycerophosphate could be a critical factor in maintaining the delicate balance of bone remodeling. An imbalance in this process is a hallmark of osteoporosis, where excessive osteoclast activity leads to bone loss.
This compound is a cornerstone of skeletal development and remodeling due to its role as a primary source of organic phosphate for osteoblasts. In in vitro models of bone formation, beta-glycerophosphate is a standard supplement used to induce the mineralization of the extracellular matrix, a crucial step in forming bone-like tissue. nih.govnih.gov Osteoblasts utilize the enzyme alkaline phosphatase to hydrolyze beta-glycerophosphate, releasing inorganic phosphate ions. nih.govnih.gov This localized increase in phosphate concentration is a critical trigger for the deposition of hydroxyapatite, the mineral component that gives bone its rigidity and strength. nih.govresearchgate.net
The concentration of beta-glycerophosphate has been shown to directly correlate with calcium deposition and mineralization. nih.gov Furthermore, it plays a role in the differentiation of osteoblasts into osteocytes, the mature bone cells embedded within the mineralized matrix. nih.gov Research using osteoblast-to-osteocyte cell lines has demonstrated that beta-glycerophosphate concentration, rather than mechanical stimuli like fluid shear stress, is the primary driver of osteocytogenesis. nih.gov This underscores the biochemical importance of this compound in mediating the key transitions of bone cell maturation and matrix mineralization that are central to skeletal development and lifelong remodeling. nih.gov
| Research Focus | Cell Type | Key Finding | Source |
| Mineralization | Osteoblasts | β-GP is hydrolyzed by alkaline phosphatase to provide inorganic phosphate, promoting rapid mineral deposition. | nih.gov |
| Osteocytogenesis | IDG-SW3 (Osteoblast/Osteocyte cell line) | β-GP concentration, not low magnitude fluid shear stress, regulates mineralization and mediates osteocyte differentiation. | nih.gov |
| Osteoclastogenesis | Mouse Bone Marrow Cultures | β-GP, with ascorbic acid, accelerates RANKL-induced osteoclast formation by increasing c-Fos and NFATc1 induction. | nih.gov |
| Matrix Synthesis | Fetal Rat Calvarial Cells | β-GP-induced mineralization did not negatively affect the mRNA levels for major matrix proteins like type I collagen. | doi.org |
Inflammation and Oxidative Stress
Metabolic pathways intersecting with this compound are deeply connected to the cellular processes of inflammation and oxidative stress. Enzymes that produce or utilize glycerol-3-phosphate are key regulators in how cells manage metabolic stress and mount inflammatory responses.
This compound sits at a metabolic crossroads, and disruptions in its processing can lead to oxidative stress. This is exemplified by studies on mitochondrial glycerol-3-phosphate acyltransferase-1 (GPAT1), an enzyme that converts glycerol-3-phosphate into lysophosphatidic acid, the first step in triglyceride synthesis. Research in mice lacking the GPAT1 enzyme shows that the normal pathway for fatty acyl-CoA is disrupted. This disruption leads to an increased partitioning of fatty acyl-CoA towards mitochondrial beta-oxidation.
This elevated rate of fatty acid oxidation results in an increased production of reactive oxygen species (ROS) and chronic oxidative stress. Livers from these mice exhibit a 20% increase in the rate of mitochondrial ROS production and show higher levels of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation. The increased arachidonate in liver phospholipids in these animals provides more substrate for ROS attack, further contributing to oxidative damage. This demonstrates a direct correlation between the enzymatic regulation of the glycerol-3-phosphate pathway and the generation of oxidative stress markers.
| Marker Type | Specific Marker | Associated Finding |
| Reactive Oxygen Species (ROS) | Mitochondrial ROS | A 20% increase in the rate of ROS production was observed in liver mitochondria from GPAT1-deficient mice. |
| Lipid Peroxidation | 4-hydroxynonenal (4-HNE) | Increased levels of 4-HNE labeling in the liver, indicating higher lipid peroxidation. |
| Ketone Bodies | β-hydroxybutyrate | Elevated plasma levels, suggesting excess oxidation of fatty acids. |
The glycerol phosphate shuttle is a critical metabolic pathway that utilizes this compound (as glycerol-3-phosphate) to transport reducing equivalents from the cytoplasm into the mitochondria for energy production. This shuttle, and specifically the enzyme mitochondrial glycerol 3-phosphate dehydrogenase (GPD2), plays a significant role in regulating inflammatory responses, particularly in macrophages.
In macrophages activated by bacterial lipopolysaccharide (LPS), GPD2 activity is ramped up. This boosts glucose oxidation to fuel the production of acetyl-CoA. This acetyl-CoA is then used for the acetylation of histones, an epigenetic modification that turns on the expression of genes encoding pro-inflammatory mediators. nih.govpatsnap.com This mechanism effectively links the metabolic state of the cell, via the glycerol phosphate shuttle, to its ability to mount an inflammatory response. patsnap.com
Interestingly, this system is tightly regulated. While acute exposure to LPS drives this pro-inflammatory response, prolonged exposure triggers a shift. GPD2 modulates a shutdown of this oxidative metabolism, which limits the availability of acetyl-CoA for histone acetylation at inflammatory genes. nih.govpatsnap.com This contributes to a state of "LPS tolerance," an immunosuppressive phase that helps limit the detrimental effects of sustained inflammation and prevent host tissue damage. nih.govpatsnap.com
Association with Asthma and Inflammation Markers
This compound is a precursor in the synthesis of various glycerophospholipids, which can be converted into lysophospholipids by phospholipase A2. mdpi.comnih.gov Certain lysophospholipids, such as lysophosphatidic acid (LPA), have been identified as playing a role in the pathophysiology of asthma. mdpi.com Research has shown that levels of specific lysophospholipids, including LPA, are elevated in the bronchoalveolar lavage fluid of individuals with asthma following an allergen challenge. mdpi.comfao.org
These lipid mediators are associated with key features of asthma's inflammatory response. mdpi.com They contribute to the recruitment of eosinophils to the lungs, a hallmark of allergic asthma. mdpi.comfao.org Furthermore, LPA can induce the contraction of airway smooth muscle, contributing to the airway hyperresponsiveness characteristic of the disease. mdpi.comfao.org The inflammatory cascade in asthma involves a complex interplay of various cells and mediators, including Th2 cytokines like IL-4, IL-5, and IL-13, which drive eosinophilic inflammation, and Th17 cells, which are linked to neutrophilic inflammation. mdpi.com The actions of lysophospholipids appear to be independent of Type 2 inflammation and may be linked to oxidative stress and corticosteroid resistance, presenting potential new targets for asthma treatment. mdpi.com
Table 1: Role of Glycerophospholipid-Derived Mediators in Asthma
| Mediator | Source | Observed Effect in Asthma Pathophysiology | Associated Inflammatory Markers/Cells |
|---|---|---|---|
| Lysophosphatidic acid (LPA) | Derived from glycerophospholipids | - Induces airway smooth muscle contraction and hyperresponsiveness mdpi.comfao.org | - Eosinophils
|
| Lysophosphatidylcholine (LPC) | Derived from glycerophospholipids | - Recruits eosinophils to the lungs mdpi.comfao.org | - Eosinophils
|
| Sphingosine 1-phosphate (S1P) | Derived from sphingolipids (related lipid pathway) | - Induces airway smooth muscle contraction mdpi.comfao.org | - Eosinophils
|
Renal Function and Injury
Association with Kidney Injury
Glycerol-3-phosphate (G-3-P), a form of this compound, has been identified as a key molecule in the context of acute kidney injury (AKI). nih.govscispace.com Studies have demonstrated that AKI rapidly increases the levels of circulating G-3-P in both humans and mice. nih.gov The injured kidney itself is a source of this increase in G-3-P. nih.govnih.gov Animal models of rhabdomyolysis-induced AKI, often created using glycerol injections, are a standard method for studying this condition. iranjournals.irnih.govscience.gov These models confirm that glycerol administration can lead to kidney tissue damage and impaired renal function, characterized by elevated levels of blood urea nitrogen (BUN) and creatinine. iranjournals.ir The rise in circulating G-3-P from the injured kidney suggests its active involvement in the metabolic response to renal damage. nih.gov
Role as a Potential FGF23 Regulator
One of the most significant roles of this compound in renal pathophysiology is its function as a regulator of Fibroblast Growth Factor 23 (FGF23). nih.govnih.gov FGF23 is a hormone primarily produced by bone cells that plays a crucial role in phosphate and vitamin D metabolism. nih.govyoutube.com In cases of kidney injury, FGF23 levels rise, and this increase is strongly associated with adverse outcomes. scispace.com
Research has established a clear mechanistic link between the G-3-P released from an injured kidney and the subsequent increase in FGF23. nih.govscispace.com The kidney-derived G-3-P circulates to the bone and bone marrow. nih.govnih.gov There, it is converted into lysophosphatidic acid (LPA) by the enzyme glycerol-3-phosphate acyltransferase (GPAT). nih.govscispace.comnih.gov This newly synthesized LPA then signals through the LPA receptor 1 (LPAR1) on bone cells, stimulating the production and release of FGF23. nih.govscispace.com This pathway highlights a novel kidney-bone signaling axis where G-3-P acts as a messenger, linking renal injury directly to changes in mineral metabolism regulation. nih.gov
Table 2: this compound (G-3-P) in Kidney Injury and FGF23 Regulation
| Condition | Change in G-3-P Level | Mechanism | Downstream Effect |
|---|---|---|---|
| Acute Kidney Injury (AKI) | Rapidly increased in circulation nih.gov | The injured kidney releases G-3-P into the bloodstream. nih.govnih.gov | G-3-P acts as a signaling molecule to bone. nih.gov |
| FGF23 Regulation | Acts as a stimulating signal | 1. G-3-P travels to bone/bone marrow. nih.gov 2. Converted to Lysophosphatidic Acid (LPA) by GPAT enzyme. nih.govscispace.com 3. LPA binds to LPAR1 receptor on bone cells. nih.govscispace.com | Stimulates the production and secretion of FGF23. nih.govnih.gov |
Cancer Research
Link to Certain Types of Cancer
This compound, as glycerol-3-phosphate (G3P), is a central metabolite in glycerophospholipid synthesis, a pathway that is often reprogrammed in cancer cells to meet the demands of rapid proliferation. amegroups.orgresearchgate.net The enzyme EDI3 (endometrial carcinoma differential 3) hydrolyzes glycerophosphocholine to produce G3P and choline. amegroups.orgresearchgate.net This G3P serves as a precursor for key signaling lipids, including lysophosphatidic acid (LPA) and phosphatidic acid (PA), which are known to participate in pathways promoting cancer cell growth, survival, and metastasis. amegroups.orgresearchgate.net Consequently, tumors that overexpress the EDI3 enzyme have been associated with a higher risk of metastasis and decreased patient survival. amegroups.org
Furthermore, the enzymes that act downstream of G3P, such as the glycerol-3-phosphate acyltransferases (GPAT) and acylglycerolphosphate acyltransferases (AGPAT) which convert G3P to LPA and then to PA, have also been implicated in cancer. amegroups.orgmdpi.com The altered metabolism of glycerophospholipids is now considered an emerging hallmark of aggressive tumors. mdpi.com Additionally, research has shown that increased expression of glycerol-3-phosphate dehydrogenase 1 (GPD1) can enhance the anticancer effects of the drug metformin, suggesting a link between G3P metabolism and therapeutic response. nih.gov
Antiproliferative Activity of Derivatives
Given the importance of the glycerophospholipid pathway in cancer, researchers have explored the development of derivatives of related phosphorus-containing compounds as potential anticancer agents. mdpi.com Various synthetic derivatives of α-aminophosphonic acids and α-aminophosphine oxides have demonstrated antiproliferative activity against human cancer cell lines in vitro. mdpi.comresearchgate.net
For example, certain α-aminophosphonate analogs of aspartic acid have been synthesized and shown to inhibit the growth of carcinoma human tumor cell lines such as A549 (lung cancer) and SKOV3 (ovarian cancer). mdpi.com Similarly, other studies have reported that novel benzofuransulfonamide derivatives exhibit broad-spectrum antiproliferative activities against a panel of tumor cell lines. nih.gov These findings indicate that molecules structurally related to intermediates in the glycerophospholipid pathway can be modified to create compounds with potential therapeutic effects against cancer. mdpi.comnih.gov
Table 3: Examples of Phosphorus-Containing Derivatives with Antiproliferative Activity
| Compound Class/Derivative | Reported Activity | Example Target Cancer Cell Lines |
|---|---|---|
| α-Aminophosphonate analogs of Aspartic Acid | In vitro cytotoxicity and growth inhibition mdpi.com | - A549 (carcinomic human alveolar basal epithelial cell) mdpi.com |
| α-Aminophosphine oxides | Demonstrated antiproliferative effect researchgate.net | A549 (human lung adenocarcinoma) researchgate.net |
| Benzofuransulfonamide derivatives | Broad-spectrum antiproliferative activities nih.gov | NCI-H460 (human lung cancer) nih.gov |
| 2-Iminooxazolidines | Moderate activity and selectivity towards cancer cells over non-malignant cells researchgate.net | A549 (human lung adenocarcinoma) researchgate.net |
Role in Metastatic Bone Disease
This compound, typically used in research in the form of beta-glycerophosphate (β-GP), plays a significant role in the mechanisms of bone disease by serving as a primary source of inorganic phosphate (Pi). This function is particularly relevant in the context of the bone tumor microenvironment and the invasive potential of cancer cells. nih.govnih.govoncotarget.com Research has demonstrated that modulating the mineralization competency of cancer cells through agents like this compound can directly impact their metastatic capabilities, specifically in primary bone cancers like osteosarcoma. nih.govplos.org
The progression of osteosarcoma is closely linked to the differentiation status of the tumor cells. nih.gov Studies distinguish between osteoblast-like cancer cells, which have a capacity to form bone, and more aggressive, osteolytic-like cells that degrade bone. nih.gov this compound, often used in combination with ascorbic acid to stimulate mineralization in laboratory settings, has been shown to significantly limit the invasive phenotype of osteolytic-like osteosarcoma cells. nih.govnih.gov
The primary mechanism for this reduced invasiveness is the impairment of specialized cellular structures called invadopodia. nih.gov These are actin-rich protrusions used by invasive cancer cells to degrade the extracellular matrix (ECM), a critical step in local invasion and metastasis. nih.gov Research on the human osteolytic-like osteosarcoma cell line (143B) revealed that treatment with beta-glycerophosphate and ascorbic acid markedly disrupts the formation of these structures. nih.gov This treatment was found to affect the distribution of cortactin, a key protein essential for the assembly and function of invadopodia. nih.gov By hindering the cancer cells' ability to form functional invadopodia, their capacity to break down the collagen matrix and invade surrounding tissue is significantly reduced. nih.govnih.gov
Interestingly, the response to mineralization-stimulating agents is dependent on the cancer cell type. In contrast to the reduced invasion seen in osteolytic-like 143B cells, osteoblast-like Saos-2 cells respond to the same treatment by exhibiting a decreased rate of proliferation and an increase in apoptosis (programmed cell death). nih.govnih.gov This highlights that the inherent mineralization competency of the cancer cells determines their invasive potential and their response to therapeutic strategies aimed at promoting a mineralizing phenotype. nih.gov The enzyme PHOSPHO1, which is highly expressed at sites of mineralization, plays a natural role in this process by generating inorganic phosphate from substrates within the bone matrix, further underscoring the importance of phosphate in bone physiology and pathology. nih.govresearchgate.netdrugbank.com
Research Findings on the Effect of Mineralization Stimulators on Osteosarcoma Cells
The following table summarizes key findings from a study investigating the impact of beta-glycerophosphate (β-GP) and ascorbic acid (AA) on the invasive machinery of the osteolytic 143B osteosarcoma cell line.
| Parameter Measured | Control Conditions (Untreated 143B Cells) | After Treatment with AA/β-GP | Percentage Change |
|---|---|---|---|
| Average Number of Invadopodia per Cell | ~13 | ~3 | ~77% Decrease |
Data sourced from research on human osteolytic osteosarcoma cells (143B) treated with stimulators of mineralization. nih.gov
Synthesis and Derivatization of Glycerophosphoric Acid
Chemical Synthesis Approaches
Chemical synthesis provides versatile and scalable methods for producing glycerophosphoric acid. The primary approaches involve the direct phosphorylation of glycerol (B35011) using different phosphorylating agents.
Phosphorylation of Glycerol using Phosphoric Acid
The direct esterification of glycerol with phosphoric acid is a common method for synthesizing this compound. This reaction typically involves heating a mixture of glycerol and phosphoric acid. The process is influenced by several factors, including the concentration of the reactants, temperature, and pressure. One patented process describes reacting phosphoric acid (60-100% concentration) with glycerin at a temperature of 100-130°C under reduced pressure for 15 to 48 hours. google.com This method results in a mixture of α- and β-isomers. drugfuture.com Research has shown that optimal yields can be achieved by carefully controlling the reaction parameters. For instance, a study found that using a molar ratio of phosphoric acid to glycerol of 1:5 at 70°C for 5 hours can result in yields as high as 90%. Another method specifies reacting medicinal-grade glycerine with food-grade phosphoric acid at a molar ratio of not more than 1, at 120-150°C in a vacuum for 4-7 hours, to achieve a high material conversion rate. google.com
Reaction with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is another effective phosphorylating agent for the synthesis of this compound. This method often involves reacting glycerol derivatives, such as acetone-glycerine, with POCl₃. google.com The reaction is typically carried out in the presence of a base, like quinoline, which acts as a hydrochloric acid acceptor to neutralize the HCl byproduct. google.com While this method can be effective, it is sometimes considered laborious and may involve expensive starting materials. google.com
Control of Reaction Conditions for Isomer Specificity
The phosphorylation of glycerol generally produces a mixture of α- and β-glycerophosphoric acids. drugfuture.com The α-isomer has the phosphate (B84403) group on a primary alcohol group (C1 or C3), while the β-isomer has it on the secondary alcohol group (C2). Controlling the reaction conditions is crucial for achieving a desired isomer ratio. The L-α-acid is the naturally occurring form. drugfuture.com The β-acid can arise from the migration of the phosphoryl group from the alpha-carbon atom during the hydrolysis of lecithins. drugfuture.com
To synthesize specific stereoisomers, such as the D(+) or L(-) forms of α-glycerophosphoric acid, starting materials with inherent chirality are often used. For example, the synthesis of optically active α-glycerophosphoric acids has been achieved starting from d(+)- or l(-)-acetoneglycerol. The use of protecting groups, such as acetone (B3395972) to form acetoneglycerol, allows for the selective phosphorylation of the remaining free hydroxyl group. google.com Subsequent removal of the protecting group yields the desired isomer.
Table 1: Comparison of Chemical Synthesis Methods
| Method | Reagents | Typical Conditions | Outcome |
| Direct Esterification | Glycerol, Phosphoric Acid | 100-150°C, reduced pressure, 4-48 hours google.comgoogle.com | Mixture of α- and β-isomers drugfuture.com |
| Phosphorus Oxychloride | Acetone-glycerol, POCl₃, Quinoline | N/A | Forms this compound; can be laborious google.com |
| Isomer-Specific Synthesis | d(+)- or l(-)-acetoneglycerol | Phosphorylation followed by deprotection | Optically active α-glycerophosphoric acid isomers |
Formation of Mono- and Dibasic Salts
This compound is a dibasic acid, meaning it has two acidic protons on the phosphate group that can be neutralized by a base to form salts. These salts are often more stable and easier to handle than the free acid, which is a syrupy liquid. drugfuture.com Common salts include sodium, calcium, and magnesium glycerophosphate. google.comgoogle.com For example, an aqueous solution of this compound can be treated with a base like barium hydroxide (B78521) (Ba(OH)₂), followed by sulfuric acid (H₂SO₄) to precipitate barium sulfate (B86663) and yield the purified acid or its salt. googleapis.com The formation of these salts is important for their application, including their use in the pharmaceutical industry. google.comgoogle.com Disodium glycerophosphate is available commercially as a mixture of α and β isomers. medchemexpress.com
Enzymatic Synthesis Methods
Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of this compound, often yielding a specific isomer.
Use of Phospholipases or Phosphatases
Enzymes such as phospholipases or phosphatases can be utilized to produce this compound. For instance, the enzyme phosphoglycolate phosphatase (PGP) has been identified as capable of dephosphorylating glycerol-3-phosphate. wikipedia.org Another approach involves the use of inorganic pyrophosphate-glycerol phosphotransferase, which can synthesize glycerol 1-phosphate. nih.gov Glycerophosphatase has also been studied for its role in synthesizing this compound. researchgate.net
In biological systems, sn-glycerol 3-phosphate, a key precursor for phospholipids (B1166683), is synthesized by the reduction of dihydroxyacetone phosphate (DHAP), a glycolysis intermediate. wikipedia.org This reaction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.org The gene responsible for this enzyme in Bacillus subtilis, known as gpsA, has been cloned and studied, confirming its role in the synthesis of the sn-glycerol 3-phosphate required for phospholipid synthesis. nih.gov These enzymatic routes are crucial for producing the specific stereoisomers found in nature.
Glycerol-3-Phosphate with ATP Catalyzed by Glycerol-3-Phosphate Dehydrogenase
Glycerol-3-phosphate (G3P) is a crucial intermediate that links carbohydrate and lipid metabolism. wikipedia.org Its synthesis in biological systems occurs via two primary routes. The predominant pathway involves the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. This reversible redox reaction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH), which utilizes NADH as a hydrogen donor. wikipedia.orgtaylorandfrancis.com
A second pathway involves the direct phosphorylation of glycerol. This reaction is catalyzed by the enzyme glycerol kinase, which transfers a phosphate group from adenosine (B11128) triphosphate (ATP) to glycerol, yielding G3P and adenosine diphosphate (B83284) (ADP). wikipedia.org While GPDH itself does not directly utilize ATP, its activity is metabolically linked to pathways that do. For instance, in one-pot enzymatic systems designed for the synthesis of DHAP from glycerol, ATP is regenerated in situ. This regeneration is accomplished using enzymes like acetate (B1210297) kinase or pyruvate (B1213749) kinase, which facilitates the continuous phosphorylation of glycerol by glycerol kinase. taylorandfrancis.com The GPDH enzyme then plays its role in the reversible conversion between DHAP and G3P. wikipedia.orgtaylorandfrancis.com Together, cytosolic and mitochondrial forms of GPDH create a shuttle system that is vital for regenerating cytosolic NAD+ from NADH produced during glycolysis and for contributing electrons to the mitochondrial electron transport chain. wikipedia.orgwikipedia.org
| Enzyme | Substrate(s) | Product(s) | Cofactor | Metabolic Pathway |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Dihydroxyacetone Phosphate (DHAP) | sn-Glycerol 3-Phosphate (G3P) | NADH/NAD+ | Glycolysis/Lipid Synthesis linkage |
| Glycerol Kinase | Glycerol, ATP | sn-Glycerol 3-Phosphate (G3P), ADP | - | Lipid Synthesis |
Biotechnological Production from Crude Glycerol
The rapid expansion of the biodiesel industry has led to a significant surplus of crude glycerol, its primary byproduct. researchgate.netnih.gov This has spurred research into valorizing this low-cost feedstock through biotechnological conversion into higher-value products. nih.govnih.gov Crude glycerol can serve as a carbon source for various microorganisms in fermentation processes to produce a wide array of industrial chemicals. researchgate.netnih.gov
Among the products that can be synthesized is this compound itself. A notable enzymatic approach utilizes acid phosphatases for the preparative-scale synthesis of rac-glycerol-1-phosphate directly from crude glycerol sourced from biodiesel production. nih.gov This method highlights the potential for direct bioconversion of the raw byproduct into a valuable chemical.
Beyond this compound, microbial fermentation of crude glycerol can yield numerous other compounds, including:
Organic Acids: Species like Yarrowia lipolytica have been used to produce citric acid and malic acid. researchgate.net
1,3-Propanediol (1,3-PDO): Bacteria such as Citrobacter freundii and Klebsiella oxytoca are capable of converting crude glycerol into 1,3-PDO, a valuable monomer for polymer synthesis. nih.gov
Biopolymers: Under specific nutrient limitations, various bacteria can utilize crude glycerol to produce biopolymers. nih.gov
Other Chemicals: Ethanol, hydrogen, and polyunsaturated fatty acids are other examples of value-added products derived from crude glycerol bioconversion. nih.gov
These biotechnological strategies not only offer a sustainable outlet for a major industrial byproduct but also contribute to the economic viability of biodiesel production. researchgate.netnih.gov
| Microorganism/Enzyme | Substrate | Key Product(s) |
| Acid Phosphatases | Crude Glycerol | rac-Glycerol-1-Phosphate |
| Yarrowia lipolytica | Crude Glycerol | Citric Acid, Malic Acid |
| Citrobacter freundii | Crude Glycerol | 1,3-Propanediol |
| Klebsiella oxytoca | Crude Glycerol | 1,3-Propanediol |
| Rhodopseudomonas palustris | Crude Glycerol | Hydrogen |
Phytase-Catalyzed Condensation of Glycerol and Inorganic Monophosphate
An innovative and cost-effective method for synthesizing this compound involves the direct enzymatic condensation of glycerol with inorganic monophosphate, catalyzed by phytase. nih.gov This approach represents a thermodynamic alternative to kinetic phosphorylation methods and is particularly advantageous due to its use of inexpensive and readily available substrates. nih.gov
Research has demonstrated that phytase, an enzyme typically known for its hydrolytic activity, can catalyze the reverse reaction—condensation—under specific conditions. nih.gov This process has been successfully applied to produce rac-glycerol-1-phosphate from both pure and crude glycerol, including the byproduct from biodiesel plants. nih.govresearchgate.net The reaction involves the direct joining of glycerol and an inorganic phosphate donor, such as NaH₂PO₄. nih.gov
Key findings from these studies include:
High Product Titers: Using phytase from Aspergillus niger with inorganic monophosphate, product concentrations of up to 104 g/L of racemic glycerol-1-phosphate have been achieved. researchgate.net
Preparative-Scale Synthesis: The method has been scaled up to a 100 mL volume, which, after fractional crystallization, yielded 16.6 grams of rac-glycerol-1-phosphate. nih.gov
Crude Glycerol Tolerance: The enzyme demonstrates efficacy in crude glycerol, highlighting the process's industrial applicability. nih.gov
Water Content Influence: The reaction can proceed even under neat conditions (without added water), which in some cases led to higher conversion rates compared to reactions in aqueous solutions. nih.gov
This phytase-catalyzed condensation provides a simplified and efficient route for the production of this compound, avoiding the need for more complex phosphate donors. nih.govresearchgate.net
| Enzyme | Substrates | Product | Key Feature |
| Phytase (e.g., from Aspergillus niger) | Glycerol, Inorganic Monophosphate (Pi) | rac-Glycerol-1-Phosphate | Catalyzes reverse hydrolytic (condensation) reaction |
Derivatization for Research and Applications
Synthesis of Phospholipid Metabolites
Glycerol-3-phosphate is the foundational molecule for the de novo biosynthesis of all glycerophospholipids, which are essential structural components of biological membranes. wikipedia.orgreactome.org The synthesis pathway begins with the sequential acylation of the glycerol-3-phosphate backbone.
Formation of Lysophosphatidic Acid (LPA): The first step is the acylation of the sn-1 position of glycerol-3-phosphate with a fatty acyl-CoA, a reaction catalyzed by glycerol-3-phosphate O-acyltransferase (GPAT). wikipedia.orgaocs.org This reaction is considered the rate-limiting step in glycerolipid biosynthesis. aocs.org
Formation of Phosphatidic Acid (PA): A second fatty acyl-CoA, which is often unsaturated, is added to the sn-2 position of LPA by the enzyme acylglycerol-3-acyltransferase, resulting in the formation of phosphatidic acid (PA). aocs.org
Phosphatidic acid is a critical branch-point intermediate from which all other glycerophospholipids are derived through two primary mechanisms: aocs.org
Diacylglycerol (DAG) Pathway: PA is dephosphorylated by phosphatidic acid phosphatase to yield diacylglycerol (DAG). DAG then serves as the precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) via the Kennedy pathway, where polar head groups (choline or ethanolamine) are transferred from their CDP-activated forms. aocs.orgwikipedia.org
CDP-Diacylglycerol Pathway: Alternatively, PA can react with cytidine (B196190) triphosphate (CTP) to form an activated intermediate, CDP-diacylglycerol. This molecule is the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). aocs.org
This series of enzymatic reactions allows for the generation of the diverse array of phospholipid metabolites crucial for cellular function. reactome.org
Creation of Fluorescent Derivatives
To investigate the complex roles of glycerophospholipids in cell biology, such as their function in membrane dynamics and signaling cascades, researchers require tools to detect and track these molecules within their native environment. nih.gov Fluorescent labeling has emerged as a preferred method for these studies due to the high sensitivity and relative ease of detection offered by fluorescence-based techniques. nih.gov
The synthesis of fluorescent derivatives of this compound and its metabolites involves chemically attaching a fluorophore (a fluorescent reporter group) to the lipid structure. nih.govnih.gov These fluorescent analogues are designed to mimic the behavior of their natural counterparts while allowing for visualization and measurement using fluorescence microscopy or spectroscopy.
Synthetic strategies often involve:
Incorporation of Labeled Fatty Acids: A common approach is to use a fatty acid that has been modified with a fluorescent tag at its chain terminus. This labeled fatty acid is then incorporated into the glycerophospholipid structure during synthesis. nih.gov
Derivatization of the Head Group: The polar head group of the phospholipid can also be a target for attaching fluorescent probes.
Use of Versatile Scaffolds: New synthetic methods utilize flexible molecular scaffolds, such as glyceric acid, which allow for the regioselective introduction of fatty acyl chains and a phosphate group, along with the incorporation of fluorescent reporter groups. nih.govnih.gov
These fluorescent derivatives serve as powerful probes to study enzyme activity (e.g., for phospholipases), track the metabolic fate of lipids, and investigate phospholipid-protein interactions in real-time. nih.govnih.gov
Analogue Synthesis for Enzyme Inhibition Studies
Enzymes involved in this compound metabolism are vital for maintaining cellular homeostasis, and their dysregulation can contribute to the pathology of various diseases, including obesity and metabolic syndrome. nih.govmdpi.com Consequently, these enzymes are important targets for drug discovery. A primary strategy in developing therapeutic agents is the design and synthesis of enzyme inhibitors, which are molecules that can bind to an enzyme and reduce its catalytic activity. mdpi.com
For enzymes in the glycerophospholipid pathway, researchers synthesize analogues of the natural substrates or intermediates, such as this compound, to act as competitive or non-competitive inhibitors. nih.govresearchgate.net By mimicking the structure of the substrate, these analogues can bind to the enzyme's active site, thereby blocking the natural substrate from binding and preventing the catalytic reaction.
A prominent example is the development of inhibitors for glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the first committed step in glycerolipid synthesis. nih.govnih.gov Research in this area has involved:
Design and Synthesis: A series of small molecules, including benzoic acid and phosphonic acid derivatives, were designed and synthesized to act as analogues of glycerol-3-phosphate. nih.govnih.gov
In Vitro Testing: These synthetic compounds were tested for their ability to inhibit GPAT activity in mitochondrial assays. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the analogues and assessing their inhibitory activity, researchers can establish relationships between chemical structure and inhibitory potency, guiding the design of more effective inhibitors. nih.gov
The synthesis of such analogues is a fundamental component of medicinal chemistry, providing crucial tools for studying enzyme mechanisms and developing new therapeutic agents. mdpi.com
Incorporation into Biomaterials (e.g., Polyurethanes)port.ac.uk
This compound and its derivatives are increasingly utilized in the synthesis and modification of biomaterials, particularly polyurethanes (PUs), for biomedical applications. nih.govplasticsengineering.orgnih.gov The versatility of polyurethanes, stemming from their segmented block copolymer structure, allows for the tailoring of their physical properties and biocompatibility. plasticsengineering.orgmdpi.com The incorporation of this compound moieties into the polyurethane matrix is a strategic approach to enhance the bioactivity and functionality of the material, especially for applications in tissue engineering and regenerative medicine. nih.gov
One of the primary methods for incorporating this compound derivatives into polyurethanes involves using them as modifiers or chain extenders during the synthesis process. nih.gov Calcium glycerophosphate (GPCa), the calcium salt of this compound, has been successfully integrated into polyurethane structures intended for bone tissue scaffolds. nih.gov The synthesis involves the reaction of the hydroxyl (OH) groups present in the GPCa molecule with the isocyanate (NCO) groups of the diisocyanate prepolymer. nih.gov This reaction leads to the formation of covalent bonds, securely anchoring the glycerophosphate moiety within the polyurethane backbone. nih.gov
The successful incorporation of GPCa into the polyurethane chain has been confirmed through various analytical techniques. nih.gov The monitoring of free NCO (FNCO) content during the reaction provides direct evidence of the reaction between the isocyanate groups and the hydroxyl groups of GPCa. Research has shown a decrease in FNCO percentage over time, indicating the consumption of isocyanate groups and the covalent bonding of the modifier. nih.gov
Spectroscopic analysis, such as Fourier-transform infrared spectroscopy (FTIR), further corroborates the integration of GPCa. The analysis of GPCa-modified polyurethanes reveals enhanced hydrogen-bond formation compared to unmodified polyurethanes. nih.gov This improved hydrogen bonding contributes to a more homogenous material surface, as observed through scanning electron microscopy (SEM). nih.gov
The primary motivation for incorporating this compound derivatives into biomaterials is to improve their biological performance. For bone tissue engineering, the presence of glycerophosphate groups is highly advantageous due to their potential to promote mineralization, which is a critical step in bone formation. nih.gov Furthermore, the modification of polyurethanes with GPCa has been shown to support proper cell adhesion and proliferation, essential characteristics for a successful tissue scaffold. nih.gov These materials are designed to mimic the natural environment of bone, thereby encouraging tissue regeneration.
Below is a data table summarizing the research findings on the incorporation of Calcium Glycerophosphate (GPCa) into polyurethanes.
| Parameter | Unmodified Polyurethane (PUR) | GPCa-Modified Polyurethane (PUR-M) | Significance of Finding |
| Initial FNCO Decrease (1 hr) | 8.43 ± 0.03% | 8.54 ± 0.02% | Indicates reaction of NCO groups with OH groups from GPCa. nih.gov |
| Final FNCO (5 hr) | Not specified | Reached target of 8 wt% | Confirms completion of the modification reaction. nih.gov |
| Bonding Type | N/A | Covalent bonding with PUR chain | Ensures stable incorporation of the modifier into the polymer structure. nih.gov |
| Surface Morphology (SEM) | Not specified | Homogenous surface (~80%) with minor inclusions | Suggests good dispersion and integration of GPCa within the polymer matrix. nih.gov |
| Biological Activity | Standard biocompatibility | Improved potential for mineralization, cell adhesion, and proliferation | Highlights the enhanced suitability for bone tissue regeneration applications. nih.gov |
Analytical Methodologies for Glycerophosphoric Acid and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of glycerophosphoric acid, enabling the separation of this polar molecule from complex matrices and the resolution of its isomers. The choice of chromatographic technique is dictated by the specific analytical challenge, such as the polarity of the analyte and the need for isomeric separation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and widely used technique for the quantitative analysis of this compound and its derivatives, such as glycerophospholipids. The coupling of liquid chromatography's separation capabilities with the high sensitivity and specificity of mass spectrometry allows for detailed molecular characterization. nih.gov
Electrospray ionization (ESI) is a common interface in LC-MS for glycerophospholipid analysis, as it facilitates the separation of various headgroup classes based on their polarity. nih.gov While direct infusion mass spectrometry can be used, it is hampered by ion suppression effects, making ESI-LC-MS preferable for routine quantification of numerous species simultaneously. nih.gov Tandem mass spectrometry (MS/MS) is employed for the structural characterization of glycerophospholipid species, providing unambiguous identification through fragmentation patterns compared against chemical standards. nih.gov
Challenges in LC-MS analysis include the low retention times of highly polar compounds like this compound when using standard reversed-phase columns. cardiff.ac.uk However, specialized LC methods, including the addition of modifiers to the mobile phase, have been developed to improve peak shapes and sensitivity for acidic phospholipids (B1166683). nih.gov
Table 1: LC-MS Techniques for Glycerophospholipid Analysis
| Technique | Primary Function | Key Advantages | Common Ionization Method |
|---|---|---|---|
| LC-MS | Separation and quantification of various headgroup classes. | High sensitivity, ability to analyze complex mixtures, overcomes ion suppression. nih.gov | Electrospray Ionization (ESI) nih.gov |
| LC-MS/MS | Unambiguous structural identification of species. | Provides detailed fragmentation patterns for structural elucidation. nih.gov | Electrospray Ionization (ESI) nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar and hydrophilic compounds like this compound. sigmaaldrich.com This technique utilizes a polar stationary phase, such as silica, and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.comnih.gov This setup allows for the retention and separation of compounds that are poorly retained in reversed-phase liquid chromatography (RPLC). cardiff.ac.uksigmaaldrich.com
The elution order in HILIC is generally the reverse of that in RPLC. sigmaaldrich.com HILIC is advantageous for analyzing phospholipids as it can separate them based on the structure of their polar head groups. cardiff.ac.uknih.gov Furthermore, the eluents used in HILIC are compatible with ESI-MS, enabling high-sensitivity detection. sigmaaldrich.comnih.gov Isocratic HILIC methods have been developed that can achieve baseline separation of different phospholipid classes within a short run time. nih.gov
Reversed-Phase Liquid Chromatography with Derivatization
While reversed-phase liquid chromatography (RPLC) is one of the most common HPLC modes, it presents challenges for highly polar analytes like this compound, which exhibit poor retention on nonpolar stationary phases. cardiff.ac.uk To overcome this, a derivatization step is often employed. This involves chemically modifying the analyte to attach a hydrophobic tag, which increases its retention on the RPLC column. nih.gov
For instance, after enzymatic cleavage of phospholipids, the resulting glycerol (B35011) backbone can be derivatized to form more hydrophobic compounds suitable for RPLC analysis. cardiff.ac.uk Another approach to improve the analysis of acidic phospholipids like phosphatidic acid involves modifying the mobile phase, such as by adding a low concentration of phosphoric acid, which can reduce undesirable peak tailing and improve separation and quantification. researchgate.net Derivatization can also be used to enhance detection, for example, by adding a fluorescent label for sensitive detection of glycan species. researchgate.net
Paper Chromatography for Isomer Separation
Paper chromatography is a classic and effective method for the separation of the α- and β-isomers of this compound. oup.com Research has demonstrated that a mixture of the sodium salts of the two isomers can be completely separated using alumina-impregnated paper. oup.com The separation is typically developed with a mixed solvent system, such as methanol (B129727) and ammonia. oup.com
This technique is capable of cleanly separating α-glycerophosphoric acid from its β-isomer without causing hydrolysis or the migration of the phosphoryl group. oup.com The method also allows for the distinct separation of α-glycerophosphoric acid from other compounds like inorganic phosphates and glucose phosphates. oup.com
Table 2: Paper Chromatography for Isomer Separation
| Stationary Phase | Mobile Phase (Example) | Capability | Key Outcome |
|---|---|---|---|
| Alumina Impregnated Paper oup.com | Methanol and Ammonia (60:5) oup.com | Separation of α- and β-glycerophosphoric acid isomers. oup.com | Complete separation without hydrolysis or phosphoryl group migration. oup.com |
Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide invaluable information about the molecular structure and isomeric composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR for isomer distinction)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for identifying phosphorus-containing compounds. slideshare.net Specifically, ³¹P NMR is highly effective for distinguishing between positional isomers of glycerophosphates, such as the α- and β-forms. nih.gov
In ³¹P NMR, chemical shifts are reported relative to an external standard, commonly 85% phosphoric acid. slideshare.net The different chemical environments of the phosphorus nucleus in the α- and β-isomers result in distinct signals in the NMR spectrum, allowing for their differentiation and quantification. This method has been validated for determining the presence of the β-GPC isomer as an impurity in L-α-GPC products. nih.gov The separation of resonances induced by chiral solvating agents in the ³¹P NMR spectra can be substantial, although for some chiral phosphates, the separation may be relatively small. nih.gov This technique provides a rapid and convenient way to measure the enantiomeric purity of chiral phosphorus compounds. researchgate.net
Table 3: Application of ³¹P NMR for Isomer Analysis
| Technique | Application | Principle of Distinction | Key Advantage |
|---|---|---|---|
| ³¹P NMR Spectroscopy | Distinction and quantification of α- and β-glycerophosphate isomers. nih.gov | Different chemical shifts of the phosphorus nucleus in each isomer. slideshare.netnih.gov | Provides a non-destructive, quantitative method for quality control and purity assessment. nih.gov |
Other Analytical Methods
The activity of phosphatases, enzymes that hydrolyze phosphate (B84403) esters like this compound, can be monitored using chromogenic substrates. A widely used method is the p-nitrophenyl phosphate (pNPP) assay. sigmaaldrich.comsciencellonline.com In this assay, pNPP, a colorless substrate, is hydrolyzed by phosphatases (including acid and alkaline phosphatases) to produce p-nitrophenol (PNP) and inorganic phosphate. sigmaaldrich.comsciencellonline.com
Under alkaline conditions, the resulting p-nitrophenol is converted to the p-nitrophenolate ion, which is a vibrant yellow soluble product. sigmaaldrich.comsciencellonline.com The intensity of this yellow color can be measured spectrophotometrically at a wavelength of 405 nm. sigmaaldrich.com3hbiomedical.com The rate of color formation is directly proportional to the phosphatase activity in the sample.
This assay is versatile and can be adapted for use in cuvettes, tubes, or multiwell plates, making it suitable for high-throughput screening. sigmaaldrich.com The procedure typically involves incubating the enzyme sample with a pNPP substrate solution for a set period, after which a stop solution (an alkaline buffer) is added to halt the enzymatic reaction and develop the yellow color for measurement. sigmaaldrich.comsciencellonline.com The sensitivity of the assay allows for the detection of phosphatase levels as low as 3 nanograms. sigmaaldrich.com
Table 2: Key Components and Steps of the pNPP Phosphatase Assay
| Component/Step | Description | Purpose |
|---|---|---|
| Substrate | p-Nitrophenyl phosphate (pNPP) sigmaaldrich.com | A colorless compound that is hydrolyzed by phosphatase enzymes. |
| Enzyme | Phosphatase (e.g., from a biological sample) | The catalyst for the hydrolysis of pNPP. |
| Product | p-Nitrophenol (PNP) sigmaaldrich.comsciencellonline.com | The product of the enzymatic reaction. |
| Incubation | Sample is mixed with substrate and allowed to react for 10-60 minutes at a controlled temperature (e.g., 37°C). 3hbiomedical.com | To allow the enzymatic reaction to proceed. |
| Stop Solution | An alkaline buffer added to the reaction mixture. sigmaaldrich.comsciencellonline.com | To terminate the reaction and convert PNP to its yellow-colored ionic form. |
| Detection | Measurement of absorbance at 405 nm using a spectrophotometer. sigmaaldrich.com3hbiomedical.com | To quantify the amount of PNP produced, which correlates with enzyme activity. |
Determining the concentration of acid-soluble phosphorus provides a measure of a group of phosphorus-containing compounds, including this compound, inorganic phosphate, and sugar phosphates. The general procedure involves acid extraction followed by quantification of the phosphorus content.
A common approach involves digesting the sample with strong acids, such as a mixture of nitric and perchloric acid or nitric and hydrochloric acids, to convert all forms of phosphorus into orthophosphate. scispace.comusda.gov After digestion, the sample is cooled and diluted. scispace.com The total phosphorus in the resulting solution can then be determined using various methods.
One classical method is the gravimetric determination using a quimociac reagent. usda.gov In this procedure, the acidic phosphate solution is heated with the quimociac reagent, which leads to the formation of a quinolinium phosphomolybdate precipitate. usda.gov This precipitate is then filtered, washed, dried, and weighed to determine the amount of phosphorus. usda.gov
Alternatively, instrumental techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) can be used for phosphorus determination. scispace.comresearchgate.net ICP-AES measures the characteristic light emitted by phosphorus atoms in a high-temperature plasma, providing a highly accurate and precise quantification. This method has been shown to be comparable to official gravimetric and spectrophotometric methods for phosphorus analysis in various matrices. scispace.comresearchgate.net
Untargeted metabolomics aims to provide a comprehensive, high-throughput analysis of all measurable low molecular weight metabolites in a biological sample, such as tissue, plasma, or cell cultures. nih.govmdpi.com This unbiased approach is a powerful tool for discovering biomarkers and understanding metabolic pathways where compounds like this compound play a role. nih.govmdpi.com
A common platform for untargeted metabolomics is Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF/MS). dkfz.de The workflow involves several key steps:
Extraction: Metabolites are extracted from the biological sample, often using a mixture of solvents like methanol, chloroform, and water. dkfz.de
Derivatization: Since many metabolites, including this compound, are not sufficiently volatile for GC analysis, they must be chemically modified. This typically involves a two-step process of methoximation followed by silylation to increase their volatility and thermal stability. dkfz.de
Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual metabolites based on their boiling points and chemical properties. The TOF mass spectrometer then detects and quantifies the separated compounds, providing both retention time and a mass spectrum for each metabolite. dkfz.de
Data Processing and Identification: The complex data generated is processed to identify and quantify the metabolites by comparing their mass spectra and retention times to spectral libraries. nih.gov
This approach allows for the sensitive detection of hundreds of compounds in a single run, providing a detailed snapshot of the metabolic state of a biological system. dkfz.de
Advanced Research Applications of Glycerophosphoric Acid
Biomedical Research Markers and Assays
In the realm of biomedical research, glycerophosphoric acid serves as a valuable molecule in various analytical and diagnostic contexts. Its presence and turnover are linked to fundamental enzymatic activities and metabolic pathways that are often altered in disease states.
Biochemical Marker for Skeletal Muscle Analysis
While not a standalone diagnostic marker, this compound is a significant metabolite in skeletal muscle physiology and pathophysiology. Its relevance in muscle analysis stems from its central role in both energy metabolism and the synthesis of phospholipids (B1166683), which are crucial for muscle membrane integrity.
Untargeted metabolomics studies of skeletal muscle have identified significant changes in the levels of various metabolites, including those related to glycerophospholipid metabolism, in conditions such as malignant hyperthermia and in response to high-fat diets. metu.edu.trnih.govmdpi.com For instance, in malignant hyperthermia-susceptible individuals, there is evidence of a metabolic shift from carbohydrate to lipid utilization for energy, which can impact the glycerophospholipid pathways. metu.edu.trnih.gov
Furthermore, mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme that converts glycerol-3-phosphate (a form of this compound) into dihydroxyacetone phosphate (B84403), has been identified as a critical regulator of skeletal muscle regeneration. nih.gov Studies have shown that mGPDH expression and activity increase after muscle injury, paralleling the changes in myogenic markers, which suggests a role for the glycerophosphate shuttle in muscle repair processes. nih.gov While direct measurement of this compound is not a routine clinical biomarker for muscle damage like creatine (B1669601) kinase, its metabolic pathway is an active area of research for understanding muscle health and disease. mdpi.comsemanticscholar.org
Key Research Findings in Skeletal Muscle Metabolism:
| Research Area | Finding | Implication for this compound |
|---|---|---|
| Metabolomics of Muscle Disease | Altered levels of glycerophospholipid pathway metabolites in malignant hyperthermia. metu.edu.trnih.gov | Suggests this compound metabolism is perturbed in certain muscle pathologies. |
| Muscle Regeneration | The enzyme mGPDH, which utilizes a form of this compound, is pivotal for myoblast differentiation and muscle repair. nih.gov | Highlights the importance of the glycerophosphate shuttle in muscle health and recovery. |
| High-Fat Diet Impact | A high-fat diet alters the metabolism of phospholipids in the skeletal muscle of rabbits. mdpi.com | Indicates that dietary factors can influence this compound-related pathways in muscle. |
Substrate for Alkaline Phosphatase Assays
This compound, in the form of its salt β-glycerophosphate, is a classical and widely used substrate in assays to determine the activity of alkaline phosphatase (ALP). nih.govoup.comnih.gov ALP is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate esters at an alkaline pH. attogene.comnih.gov The measurement of ALP activity is a common diagnostic tool, with elevated levels indicating potential pathologies in the liver and bones. attogene.comasvindiagnostic.com
In these assays, ALP acts on β-glycerophosphate to release inorganic phosphate and glycerol (B35011). nih.gov The rate of this reaction, which is proportional to the ALP activity in the sample, can be measured through various methods. One common approach is a continuous coupled spectrophotometric assay where the liberated glycerol is oxidized by glycerol dehydrogenase, leading to the formation of NADH, which can be quantified by the increase in absorbance at 340 nm. nih.gov
While other substrates like p-nitrophenyl phosphate (pNPP) are also frequently used, glycerophosphate remains a historically significant and relevant substrate in both research and clinical laboratories for the determination of ALP activity. biocompare.comvitroscient.comoup.com
Comparison of Substrates for Alkaline Phosphatase Assays:
| Substrate | Principle of Detection | Common Application |
|---|---|---|
| β-Glycerophosphate | Measurement of liberated inorganic phosphate or coupled enzymatic reaction to detect glycerol. nih.gov | Foundational substrate in historical and current ALP activity assays. nih.gov |
| p-Nitrophenyl phosphate (pNPP) | Dephosphorylation by ALP produces a yellow-colored product (p-nitrophenol) that is measured spectrophotometrically. biocompare.comraybiotech.com | Widely used in modern colorimetric ALP assay kits for its simplicity and sensitivity. raybiotech.com |
| Thymolphthalein Monophosphate | Hydrolysis by ALP releases thymolphthalein, which develops color in an alkaline medium. oup.com | An alternative chromogenic substrate for serum ALP determination. oup.com |
Metabolomic Signatures in Disease Progression
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a powerful tool for identifying biomarkers and understanding disease mechanisms. nih.gov Alterations in glycerophospholipid metabolism have been identified as a signature in the progression of several diseases, including type 2 diabetes, cancer, and neurodegenerative disorders. nih.govresearchgate.netnih.govnih.gov
In the context of type 2 diabetes , studies have shown that metabolic dysregulation of lipids, including glycerophospholipids, is present in the early stages of the disease and can be ameliorated with certain treatments. nih.govresearchgate.net Elevated levels of fasting serum glycerol have been shown to predict the worsening of hyperglycemia and the development of incident type 2 diabetes. nih.gov
For cancer , metabolomic profiling has revealed that changes in amino acid and lipid metabolism are key features of cancer progression. fao.orgmdpi.comnih.gov While specific changes can vary between cancer types, the pathways involving the synthesis and turnover of membrane phospholipids, for which this compound is a precursor, are often dysregulated to support rapid cell proliferation. nih.gov
In neurodegenerative diseases like Alzheimer's, lipidomics studies have highlighted significant perturbations in glycerophospholipid and sphingolipid metabolism in the brain. mdpi.com These changes in the lipid landscape may contribute to the pathophysiology of the disease. researchgate.net Although this compound itself is not typically highlighted as a standalone biomarker, its central role in the synthesis of these altered lipids makes its metabolic pathway a crucial area of investigation. wikipedia.org
Pharmaceutical Development
This compound's chemical properties make it a valuable component in the pharmaceutical industry, both as a building block for more complex molecules and as a constituent of advanced drug delivery systems.
Precursor in Pharmaceutical Compound Synthesis
This compound is a fundamental precursor in the synthesis of glycerophospholipids, which are essential components of cell membranes. wikipedia.org This makes it a key starting material for the chemical and enzymatic synthesis of various phospholipids and lysophospholipids that have significant biological activities and therapeutic potential. nih.govmdpi.com
The synthesis of specialized phospholipids, which may be used as drugs or as components of drug formulations, often involves the derivatization of the glycerol backbone, which can be sourced from this compound. nih.gov For instance, synthetic strategies to create phospholipid analogues that can act as probes for enzymes like phospholipase A2 are based on a glyceric acid scaffold. nih.gov
Component in Drug Delivery Systems (e.g., liposomes)
This compound is a core structural component of phospholipids, the primary building blocks of liposomes. rjpdft.com Liposomes are microscopic vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them highly versatile drug delivery systems. rjpdft.com
The basic structure of most phospholipids used in liposome (B1194612) formulations consists of a this compound backbone esterified with two fatty acid chains and a polar head group. rjpdft.comgoogle.com The choice of phospholipid, and therefore the specific this compound derivative, can influence the physical and chemical properties of the liposome, such as its size, charge, stability, and drug release characteristics. nih.gov
Patents for liposomal formulations often specify the use of various phospholipids, such as phosphatidylcholine and phosphatidylglycerol, all of which are derivatives of this compound. google.comepo.orggoogleapis.com The ability to synthesize or select phospholipids with specific properties allows for the creation of tailored liposomes for targeted drug delivery and improved therapeutic outcomes.
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-amino-antipyrine |
| β-glycerophosphate |
| Creatine kinase |
| Dihydroxyacetone phosphate |
| Glycerol |
| Glycerol dehydrogenase |
| Glycerol-3-phosphate |
| This compound |
| NADH |
| p-nitrophenol |
| p-nitrophenyl phosphate (pNPP) |
| Phenyl phosphate |
| Phosphatidylcholine |
| Phosphatidylglycerol |
| Thymolphthalein |
Modulating Cellular Processes
This compound and its derivatives are integral to the modulation of a multitude of cellular processes, primarily by serving as precursors for the synthesis of glycerophospholipids. These lipids are not only fundamental structural components of cellular membranes but are also key players in cell signaling pathways. The metabolism of glycerophospholipids can give rise to second messengers that regulate a wide array of cellular functions, from proliferation to apoptosis.
One of the pivotal roles of this compound in cellular signaling is through its incorporation into glycerophospholipids, which can be subsequently hydrolyzed by phospholipases to release signaling molecules. For instance, the hydrolysis of phosphoinositides, a class of glycerophospholipids, generates second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is known to activate protein kinase C (PKC), which in turn phosphorylates a variety of protein targets to modulate processes such as cell growth and differentiation. IP3 triggers the release of calcium from intracellular stores, a ubiquitous signal that governs numerous cellular events including muscle contraction, neurotransmission, and gene expression.
Furthermore, dysregulation of glycerophospholipid metabolism, in which this compound is a key metabolite, has been linked to the modulation of critical cellular pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade. Alterations in the levels of glycerophospholipid metabolites can lead to the activation of MAPK-mediated apoptosis, highlighting the compound's indirect but crucial role in programmed cell death. The intricate balance of glycerophospholipid synthesis and turnover, starting from this compound, is therefore essential for maintaining cellular homeostasis and determining cell fate.
Biotechnological Production and Valorization
The increasing production of glycerol as a by-product of the biodiesel industry has spurred research into its valorization, with the biotechnological production of this compound emerging as a promising avenue. This approach offers a sustainable route to a valuable chemical from a low-cost feedstock.
Conversion of Glycerol By-products
The bioconversion of crude glycerol into this compound represents a key strategy for the valorization of this industrial by-product. Crude glycerol from biodiesel production can be utilized as a substrate for microbial fermentation or enzymatic processes to yield this compound. This transformation addresses both an environmental challenge by finding a use for a waste stream and an economic opportunity by creating a value-added product. Biotechnological routes are often preferred over chemical synthesis due to their higher specificity, milder reaction conditions, and reduced generation of hazardous waste.
Production of Value-Added Derivatives
This compound serves as a platform chemical for the synthesis of various value-added derivatives. One significant application is in the production of D-glyceric acid through bioprocesses involving acetic acid bacteria. D-glyceric acid, in turn, can be used as a monomer for the synthesis of novel bioplastics, such as branched-type poly(lactic acid). This demonstrates a cascade of valorization, where a by-product is converted into a platform chemical that is then used to produce sustainable materials. The enzymatic synthesis of esters from this compound is another area of interest, offering environmentally friendly alternatives to traditional chemical routes for producing a range of commercially relevant compounds.
Use in Biocatalysis and Enzyme Engineering
Biocatalysis plays a central role in the production of this compound and its derivatives. Enzymes such as acid phosphatases and glycerate-2-kinases are employed for the phosphorylation of glycerol. Research in this area focuses on the discovery and optimization of these biocatalysts. For instance, nonspecific acid phosphatases have been shown to tolerate high concentrations of glycerol and pyrophosphate, leading to significant product titers.
Enzyme engineering is a powerful tool to enhance the efficiency and stability of these biocatalytic processes. By modifying the structure and function of enzymes, it is possible to improve substrate specificity, increase catalytic activity, and enhance stability under industrial process conditions. For example, protein engineering has been used to improve the phosphorylation efficiency of enzymes for the synthesis of related phosphorylated compounds. The development of robust and efficient biocatalysts through enzyme engineering is crucial for the economic viability of biotechnological routes to this compound and its derivatives.
Materials Science and Engineering (Biomaterials)
In the field of materials science, particularly in the development of biomaterials for tissue engineering, this compound and its salts have shown significant potential.
Modifier in Polyurethane Synthesis for Tissue Scaffolds
This compound, often in the form of its calcium salt (calcium glycerophosphate), is utilized as a modifier in the synthesis of polyurethanes for tissue engineering scaffolds. Polyurethanes are attractive for these applications due to their biocompatibility and tunable mechanical properties. The incorporation of glycerophosphate into the polyurethane matrix can be achieved by introducing it as a filler or by covalently bonding it into the polymer chain.
The presence of hydroxyl groups in the glycerophosphate molecule allows it to react with isocyanate groups during polyurethane synthesis, resulting in its integration into the polymer backbone. This modification has been shown to improve the physicochemical and biological performance of the resulting polyurethane scaffolds. The glycerophosphate moieties enhance the potential for mineralization, which is a critical factor for bone tissue engineering applications. Furthermore, these modified scaffolds have been observed to promote proper cell adhesion and proliferation, essential characteristics for successful tissue regeneration.
Interactive Data Table: Applications of this compound in Research
| Research Area | Application of this compound | Key Findings |
| Cellular Biology | Precursor for glycerophospholipid synthesis | Modulation of signaling pathways (e.g., MAPK) and induction of apoptosis. |
| Biotechnology | Substrate for enzymatic conversion | Production of value-added chemicals like D-glyceric acid for bioplastics. |
| Materials Science | Modifier in polyurethane synthesis | Enhanced mineralization and cell proliferation in tissue engineering scaffolds. |
Influence on Physicochemical and Mechanical Properties of Biomaterials
This compound, particularly in the form of β-glycerophosphate (β-GP), plays a crucial role as a cross-linking agent in various biomaterials, significantly influencing their physicochemical and mechanical characteristics. Its incorporation into hydrogel and scaffold formulations can modulate properties such as gelation time, mechanical strength, and structural stability. This is of particular importance in the context of injectable biomaterials, where a transition from a liquid to a gel state at physiological temperatures is desirable.
The ionic interactions between the phosphate groups of β-GP and the polymer chains, such as the amine groups in chitosan, are fundamental to its function. These interactions can lead to the formation of a three-dimensional network, resulting in a hydrogel. The concentration of β-GP is a critical parameter in this process; higher concentrations generally lead to a faster gelation time nih.gov. This is attributed to the increased ionic strength, which enhances the screening of electrostatic repulsion and promotes hydrophobic interactions, favoring gel formation acs.org.
In chitosan-based hydrogels, the addition of β-GP has been shown to improve mechanical properties, including hardness, cohesiveness, and compressibility mdpi.comresearchgate.net. These enhancements are a direct result of the ionic cross-linking between the two components. The mechanical strength of these hydrogels can be further augmented by the inclusion of reinforcing agents. For instance, the incorporation of graphene oxide into a chitosan/β-glycerophosphate hydrogel has been demonstrated to significantly increase the storage and loss moduli, as well as the Young's modulus of the resulting composite material nih.gov.
The following table summarizes the impact of β-glycerophosphate on the physicochemical and mechanical properties of chitosan-based hydrogels from selected studies.
Table 1: Effect of β-Glycerophosphate on Hydrogel Properties
| Biomaterial Composition | β-GP Concentration | Observed Effect | Reference |
|---|---|---|---|
| Chitosan Hydrogel | Increased | Improved hardness, cohesiveness, and compressibility. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Chitosan/Graphene Oxide Hydrogel | 0.5% GO/CS weight ratio | Gelation time reduced by ~20%; Young's modulus increased 1.76-fold compared to CS/GP hydrogel. nih.gov | nih.gov |
| Chitosan Hydrogel | Increased | Decreased gelation temperature. nih.gov | nih.gov |
Promotion of Bioactive Character in Scaffolds
This compound is instrumental in imparting a bioactive character to biomaterial scaffolds, particularly those designed for bone tissue engineering. Its primary role in this context is to serve as a source of phosphate ions, which are essential for the mineralization process of the extracellular matrix, a key step in bone formation oncotarget.com. The enzymatic activity of alkaline phosphatase, which is present in osteoblasts, hydrolyzes β-glycerophosphate, releasing phosphate ions that then combine with calcium to form hydroxyapatite, the principal mineral component of bone nih.gov.
The concentration of β-glycerophosphate in a scaffold can directly influence the extent and nature of mineralization. Studies have shown a dose-dependent relationship between β-GP concentration and mineral deposition by osteoblast-like cells tandfonline.com. While an adequate supply of phosphate from β-GP is necessary for mineralization, excessive concentrations can lead to widespread, non-specific mineral deposition and may negatively impact osteoblast viability researchgate.net. Therefore, optimizing the concentration of β-glycerophosphate is crucial for promoting effective and physiologically relevant bone formation.
Beyond its role in mineralization, scaffolds containing this compound have been shown to support the osteogenic differentiation of various cell types. For instance, collagen I scaffolds cross-linked with β-glycerophosphate have been demonstrated to induce the differentiation of embryonic stem cells into the osteogenic lineage nih.gov. Similarly, the inclusion of β-glycerophosphate in culture media has been shown to affect the proliferation and upregulate the expression of late osteoblastic markers in Saos-2 cells, an osteoblast-like cell line nih.gov. This indicates that this compound not only provides the building blocks for mineralization but also actively influences cellular processes related to bone formation.
The table below presents findings from studies on the bioactive effects of β-glycerophosphate in scaffolds for bone tissue engineering.
Table 2: Bioactive Effects of β-Glycerophosphate in Scaffolds
| Cell Type | Scaffold/Culture System | β-GP Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Rat Calvarial Osteoblasts | 2D Culture | 2 mM | Promoted typical "trabecular" bone morphology. researchgate.net | researchgate.net |
| Rat Calvarial Osteoblasts | 2D Culture | 5-10 mM | Caused widespread, non-specific mineral deposition and decreased osteoblast viability. researchgate.net | researchgate.net |
| IDG-SW3 Osteoblast-Osteocyte Cell Line | 2D Culture | 5 mM vs. 10 mM | Doubling β-GP concentration resulted in a 50% increase in mineral deposition. tandfonline.com | tandfonline.com |
| Embryonic Stem Cells | Collagen I Scaffolds | Not specified | Induced osteogenic differentiation. nih.gov | nih.gov |
Future Directions and Emerging Research Areas
Elucidating Specific Isomer-Dependent Biological Roles
Glycerophosphoric acid exists as two primary stereoisomers, α-glycerophosphoric acid (with two enantiomers, L- and D-glycerol-3-phosphate) and the achiral β-glycerophosphoric acid (glycerol-2-phosphate). wikipedia.org A significant frontier in research is to move beyond a general understanding of the molecule and delineate the distinct biological functions attributable to each specific isomer.
L-glycerol-3-phosphate is a well-established intermediate in glycolysis and the starting point for the de novo synthesis of glycerolipids. wikipedia.org Its critical role is exemplified by the glycerol-3-phosphate shuttle, a vital mechanism for transporting reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.orgfrontiersin.orgnih.gov This shuttle involves two distinct glycerol-3-phosphate dehydrogenase enzymes, one in the cytosol and one on the inner mitochondrial membrane, highlighting the importance of this specific alpha-isomer in cellular energy metabolism. wikipedia.orgwikipedia.org
In contrast, β-glycerophosphoric acid (β-GP) is often used experimentally to induce osteogenic differentiation and mineralization in cell cultures. wikipedia.orgnih.gov It is also recognized as an inhibitor of serine/threonine phosphatases, implicating it in the regulation of cellular signaling pathways. wikipedia.org Research indicates that β-GP can induce calcification in vascular smooth muscle cells, suggesting a role in cardiovascular pathology. nih.gov The differing roles of these isomers underscore the need for research methods that can distinguish between them to clarify their unique contributions to cellular processes in both physiological and pathological states.
Comprehensive Understanding of this compound in Disease Pathogenesis
Dysregulation of this compound metabolism is increasingly implicated in a wide array of diseases. A comprehensive understanding of its role in pathogenesis is a major goal of current and future research. Enhanced activity of enzymes like glycerol-3-phosphate dehydrogenase (GPDH) can lead to increased glycerol (B35011) production and triglyceride accumulation, contributing to lipid imbalance disorders such as obesity. wikipedia.org
In the context of mitochondrial diseases, disrupting the synthesis of glycerol-3-phosphate can be toxic to cells with a dysfunctional electron transport chain. cell.com Conversely, enhancing its synthesis has been shown to suppress neuroinflammation, pointing to a potential role in neurodegenerative conditions. cell.com Defects in the enzymes of the glycerol phosphate (B84403) shuttle have been directly linked to neurological disorders and intellectual disability. nih.gov Furthermore, studies have identified elevated levels of this compound in animal models of Parkinson's disease and in response to environmental stressors like PM2.5 particle exposure, where it is linked to disruptions in the gut microbiome and systemic metabolic changes. nih.govmdpi.com Its involvement extends to infectious diseases, where the glycerol-3-phosphate shuttle is crucial for the virulence of fungal pathogens like Pyricularia oryzae. frontiersin.orgnih.gov
| Disease Category | Associated Finding | Potential Consequence |
|---|---|---|
| Metabolic Disorders | Enhanced GPDH activity. wikipedia.org | Lipid imbalance, obesity. wikipedia.org |
| Mitochondrial Diseases | Impaired glycerol-3-phosphate synthesis in cells with ETC dysfunction. cell.com | Cell toxicity, metabolic derangement. cell.com |
| Neurological Disorders | Defects in glycerol phosphate shuttle enzymes. nih.gov | Neuroinflammation, intellectual disability. cell.comnih.gov |
| Parkinson's Disease | Elevated β-glycerophosphoric acid in cardiac tissue (animal model). mdpi.com | Disturbance in membrane integrity and cellular processes. mdpi.com |
| Cardiovascular Disease | β-glycerophosphate induces vascular smooth muscle cell calcification. nih.gov | Vascular calcification, atherosclerosis. nih.gov |
| Infectious Disease | G-3-P shuttle is essential for fungal pathogen virulence. frontiersin.orgnih.gov | Pathogen development and pathogenicity. frontiersin.org |
Development of Novel Therapeutic Strategies Targeting this compound Metabolism
The central role of this compound at the crossroads of glucose, lipid, and energy metabolism makes its regulatory enzymes attractive targets for novel therapeutic interventions. nih.govnih.gov Researchers are actively exploring strategies to modulate this metabolic hub for the treatment of various diseases.
One promising target is the recently identified mammalian glycerol-3-phosphate phosphatase (G3PP). nih.gov By controlling the levels of glycerol-3-phosphate, G3PP influences glycolysis, gluconeogenesis, and lipid synthesis, making it a potential target for metabolic syndrome-related disorders. nih.govnih.gov For mitochondrial diseases characterized by complex I deficiency, enhancing the synthesis of glycerol-3-phosphate to boost shuttle activity has been proposed as a viable therapeutic strategy. cell.com
In the realm of infectious diseases, targeting the metabolic pathways of pathogens offers a novel anti-infective approach. For instance, the enzyme GlpD, which is critical for glycerol-3-phosphate catabolism in the bacterium Pseudomonas aeruginosa, has been identified as a potential drug target to combat infections caused by this opportunistic pathogen. nih.gov Furthermore, integrated multi-omics studies in sepsis have highlighted key genes within the glycerophospholipid metabolism pathway, presenting new targets for modulating the host's response to severe infection. nih.govresearchgate.net
| Therapeutic Target | Associated Disease | Therapeutic Strategy |
|---|---|---|
| Glycerol-3-Phosphate Synthesis Pathway | Mitochondrial Complex I Diseases. cell.com | Enhance pathway activity to restore NAD+/NADH balance. cell.com |
| Glycerol-3-Phosphate Phosphatase (G3PP) | Metabolic Syndrome, Type 2 Diabetes. nih.govnih.gov | Modulate G3PP activity to control glucose and lipid metabolism. nih.gov |
| Glycerol-3-Phosphate Dehydrogenase (GlpD) | Bacterial Infections (e.g., P. aeruginosa). nih.gov | Inhibit GlpD to disrupt bacterial metabolism and virulence. nih.gov |
| Glycerophospholipid Metabolism Genes | Sepsis. nih.govresearchgate.net | Target key genes (e.g., CASP5, GPR84) to modulate immune response. researchgate.net |
Advancements in Stereospecific Synthesis and Derivatization
To fully investigate the distinct biological roles of this compound isomers and to develop targeted probes and therapeutics, advancements in chemical synthesis are paramount. Future research will depend on the ability to produce stereochemically pure isomers and novel derivatives with high efficiency.
Recent progress in organocatalysis, particularly the use of chiral phosphoric acids, offers powerful tools for the atroposelective synthesis of complex chiral molecules. beilstein-journals.org These methodologies could be adapted for the stereospecific synthesis of this compound enantiomers and their analogs, enabling more precise biological investigations.
Furthermore, the synthesis of derivatized glycerophospholipids is a critical area of development. Researchers have created novel phospholipids (B1166683) containing photoactivable groups, which are invaluable for studying lipid-lipid and lipid-protein interactions within biological membranes. pnas.orgresearchgate.net The development of fluorescent glycerophospholipid probes is also advancing, although the synthesis remains challenging. acs.org These tools are essential for visualizing and understanding the dynamic processes of glycerophospholipid trafficking and metabolism within living cells. Continued innovation in synthetic chemistry will be crucial for creating the next generation of research tools and therapeutic agents based on the this compound scaffold.
Integration of Multi-Omics Data for Systems-Level Understanding
To unravel the complex role of this compound within the broader context of cellular and organismal biology, researchers are increasingly turning to multi-omics approaches. This strategy involves integrating data from various high-throughput methods, such as metabolomics, transcriptomics, genomics, and proteomics, to build a comprehensive, systems-level understanding.
For example, combining metabolomics with gut microbiome analysis has revealed how environmental factors like PM2.5 exposure can disrupt glycerophospholipid metabolism, linking it to systemic health effects. nih.gov In the study of sepsis, an integrated analysis of metabolomics, transcriptomics, and single-cell sequencing data has pinpointed glycerophospholipid metabolism as a core pathway influenced by short-chain fatty acids, which are key modulators of the host's immune and metabolic response. nih.govresearchgate.net This type of multi-omics workflow allows researchers to correlate changes in metabolite levels, such as this compound, with alterations in gene expression, thereby mapping the affected biological pathways. By providing a holistic view, these integrated approaches are essential for identifying key regulatory nodes and understanding how perturbations in this compound metabolism contribute to complex disease phenotypes.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing glycerophosphoric acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of glycerol with phosphoric acid under controlled pH (3–4) and temperature (60–80°C). Yield optimization requires inert atmospheres to prevent oxidation and precise stoichiometric ratios to minimize byproducts like mono- or di-esters. Purification via fractional crystallization or ion-exchange chromatography is recommended to isolate the tri-ester form. Reaction efficiency can be monitored using P NMR spectroscopy to confirm ester bond formation .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is preferred for quantification in complex matrices. Derivatization with fluorescent tags (e.g., 9-fluorenylmethyl chloroformate) enhances sensitivity in low-concentration samples. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) can identify phosphate ester peaks at 1050–1250 cm .
Q. How should researchers handle this compound to ensure stability during storage and experimentation?
- Methodological Answer : Store in amber glass containers at 2–8°C to prevent photodegradation and thermal decomposition. Avoid exposure to strong oxidizers (e.g., peroxides) and maintain neutral pH buffers during in vitro studies. Pre-experiment stability tests using thermogravimetric analysis (TGA) are advised to assess decomposition thresholds under specific conditions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported stability data of this compound under varying pH conditions?
- Methodological Answer : Employ a factorial design to test stability across pH gradients (2–12) and temperatures (25–80°C). Use differential scanning calorimetry (DSC) to measure decomposition enthalpy and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Conflicting data may arise from impurities; thus, include control experiments with HPLC-validated pure samples and replicate studies to isolate pH-specific degradation pathways .
Q. What methodological considerations are critical when investigating this compound's role in phospholipid membrane dynamics using isotopic labeling?
- Methodological Answer : Incorporate C or H isotopic labels at the glycerol backbone to track incorporation into phospholipids via solid-state NMR. Use Langmuir-Blodgett troughs to simulate membrane monolayers and measure surface pressure changes. Control for hydrolysis by including phosphatase inhibitors (e.g., sodium orthovanadate) in aqueous phases. Data interpretation should account for isotopic scrambling artifacts using tandem mass spectrometry (MS/MS) .
Q. How can in silico modeling address gaps in toxicological data for this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict acute toxicity (e.g., LD) and absorption-distribution-metabolism-excretion (ADME) profiles. Molecular docking simulations can identify potential interactions with cytochrome P450 enzymes. Validate predictions with in vitro assays, such as Ames tests for mutagenicity and zebrafish embryo toxicity screens. Cross-reference results with databases like ToxCast to identify mechanistic overlaps .
Methodological Guidance for Data Contradictions
Q. How should researchers reconcile discrepancies in reported biological activity of this compound across cell-based studies?
- Methodological Answer : Standardize cell lines (e.g., HEK293 vs. HepG2) and culture conditions (e.g., serum-free media) to reduce variability. Perform dose-response curves with triplicate technical replicates and include positive controls (e.g., known phospholipid precursors). Meta-analysis of raw data from public repositories (e.g., Gene Expression Omnibus) can identify confounding factors like batch effects or assay sensitivity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
